Product packaging for Alvameline Maleate(Cat. No.:CAS No. 219581-36-9)

Alvameline Maleate

Cat. No.: B1665748
CAS No.: 219581-36-9
M. Wt: 309.32 g/mol
InChI Key: YKFYFAAWVQGVTP-BTJKTKAUSA-N
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Description

Alvameline maleate is a Partial M1 Agonist and M2/M3 Antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N5O4 B1665748 Alvameline Maleate CAS No. 219581-36-9

Properties

CAS No.

219581-36-9

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C9H15N5.C4H4O4/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-3(6)1-2-4(7)8/h5H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YKFYFAAWVQGVTP-BTJKTKAUSA-N

Isomeric SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alvameline maleate;  Lu 25-109-M

Origin of Product

United States

Foundational & Exploratory

Alvameline Maleate (Lu 25-109): A Technical Overview of its Discovery, Preclinical Development, and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alvameline Maleate, designated Lu 25-109, emerged from a focused drug discovery program aimed at developing a novel therapeutic agent for Alzheimer's disease. The rationale behind its development was rooted in the cholinergic hypothesis of the disease, which posits that a decline in acetylcholine, a key neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in patients. Alvameline was designed as a bioisostere of arecoline, a natural muscarinic cholinergic agonist, with the goal of achieving a more favorable pharmacological profile. Specifically, it was characterized as a functionally selective partial agonist at the M1 muscarinic acetylcholine receptor subtype, while acting as an antagonist at the M2 and M3 receptor subtypes. This profile was considered advantageous as M1 receptor activation is associated with cognitive enhancement, whereas M2 and M3 receptor stimulation can lead to undesirable peripheral cholinergic side effects.

This technical guide provides an in-depth overview of the discovery, preclinical pharmacology, and clinical history of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Preclinical Discovery and In Vitro Pharmacology

The initial development of Alvameline (Lu 25-109) was detailed in a 1994 publication by Moltzen et al.[1]. The synthesis of a series of arecoline bioisosteres, where the ester group was replaced by a tetrazole-5-yl group, led to the identification of compounds with promising muscarinic activity. Among these, 2-ethyl-5-(1-methyl-1,2,3,6-tetrahydro-5-pyridyl)-2H-tetrazole (Lu 25-109) was identified as a potent M1 agonist with M2 antagonist properties[1].

Subsequent in-depth in vitro characterization by Meier et al. in 1997 further elucidated the pharmacological profile of Lu 25-109-T, confirming its partial agonist activity at M1 receptors and antagonist activity at M2 and M3 receptors[2].

Quantitative Data: In Vitro Binding Affinity and Functional Activity

The following tables summarize the key quantitative data from preclinical in vitro studies of this compound.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of Alvameline (Lu 25-109)

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
M1[3H]-PirenzepineRat Cerebral Cortex130Moltzen et al., 1994
M2[3H]-AF-DX 384Rat Brainstem1100Moltzen et al., 1994
Non-selective[3H]-QNBRat Brain240Moltzen et al., 1994

Table 2: In Vitro Functional Activity of Alvameline (Lu 25-109)

AssayReceptor SubtypeTissue/Cell LineParameterValueReference
Phosphoinositide HydrolysisM1Cloned human m1 receptorsEC50230 nMMeier et al., 1997
Phosphoinositide HydrolysisM1Cloned human m1 receptorsIntrinsic Activity50% (relative to Carbachol)Meier et al., 1997
Inhibition of Forskolin-stimulated cAMPM2Guinea Pig Left AtriumpA26.1Meier et al., 1997
ContractionM3Guinea Pig IleumpA26.3Meier et al., 1997

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.

General Protocol:

  • Tissue/Cell Membrane Preparation:

    • Specific brain regions (e.g., cerebral cortex for M1, brainstem for M2) from rats or cultured cells expressing specific human muscarinic receptor subtypes are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, or [3H]-Quinuclidinyl benzilate (QNB) for non-selective binding) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Functional Assay

Objective: To determine the agonist or antagonist activity of this compound at Gq-coupled muscarinic receptors (e.g., M1).

General Protocol:

  • Cell Culture and Labeling:

    • Cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

    • The cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • The labeled cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).

    • Increasing concentrations of the test compound (this compound) or a reference agonist (e.g., carbachol) are added to the cells.

    • The cells are incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and subsequent PI hydrolysis.

  • Extraction and Quantification of Inositol Phosphates:

    • The incubation is terminated by the addition of a quenching solution (e.g., ice-cold perchloric acid).

    • The total inositol phosphates (IPs) are separated from the free [3H]-myo-inositol using anion-exchange chromatography.

    • The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

  • Data Analysis:

    • The amount of [3H]-IPs produced is plotted against the concentration of the agonist.

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression analysis.

    • The intrinsic activity of a partial agonist is expressed as a percentage of the maximal response produced by a full agonist.

Clinical Development and History

Following promising preclinical results, this compound entered clinical development for the treatment of Alzheimer's disease. However, the clinical trials ultimately did not demonstrate the desired efficacy and were hampered by dose-limiting side effects.

Clinical Trial Summary

Table 3: Key Clinical Trials of this compound (Lu 25-109)

PhaseStudy DesignPatient PopulationDosing RegimenPrimary Outcome MeasuresKey FindingsReference
I/II Bridging StudyDouble-blind, placebo-controlled, dose-escalationPatients with probable Alzheimer's disease75 mg to 225 mg three times dailySafety and tolerability, Maximum Tolerated Dose (MTD)MTD established at 150 mg three times daily due to dose-limiting gastrointestinal adverse events.Sramek et al., 1998[3]
III6-month, randomized, double-blind, placebo-controlled, parallel-group496 patients with mild to moderate probable Alzheimer's disease25 mg, 50 mg, or 100 mg three times dailyAlzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-Plus)No significant improvement in cognition or global function compared to placebo. A trend towards worsening was observed at the highest dose. Dose-dependent cholinergic side effects were common.Thal et al., 2000[4]

The clinical development of Alvameline was ultimately discontinued due to its failure to demonstrate efficacy in improving cognitive function in Alzheimer's disease patients, coupled with a challenging side effect profile.

Visualizations

Signaling Pathway of this compound

Alvameline_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron M2 M2 Receptor ACh_release Acetylcholine Release M2->ACh_release Inhibits M1 M1 Receptor Gq Gq M1->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cognitive_Effects Cognitive Enhancement Ca_release->Cognitive_Effects PKC->Cognitive_Effects M3 M3 Receptor Peripheral_Effects Peripheral Side Effects (e.g., salivation, GI distress) M3->Peripheral_Effects Alvameline Alvameline (Lu 25-109) Alvameline->M2 Antagonist Alvameline->M1 Partial Agonist Alvameline->M3 Antagonist

Caption: Proposed signaling pathway of this compound.

Preclinical Characterization Workflow for a Muscarinic Ligand

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Synthesis Compound Synthesis (e.g., Bioisosteric Replacement) Binding_Assay Radioligand Binding Assays (Determine Ki for M1-M5) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., PI Hydrolysis for M1/M3, cAMP for M2/M4) Binding_Assay->Functional_Assay Selectivity_Profile Determine Agonist/Antagonist Profile and Receptor Subtype Selectivity Functional_Assay->Selectivity_Profile PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Profile->PK_Studies PD_Models Pharmacodynamic Models (e.g., Cognitive Models in Rodents) PK_Studies->PD_Models Safety_Tox Safety and Toxicology Studies PD_Models->Safety_Tox Phase_I Phase I Trials (Safety, Tolerability, PK in Humans) Safety_Tox->Phase_I Phase_II Phase II Trials (Efficacy and Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III

Caption: Preclinical workflow for muscarinic ligand characterization.

This compound (Lu 25-109) represents a significant effort in the rational design of a muscarinic agonist for Alzheimer's disease. Its development as a selective partial M1 agonist and M2/M3 antagonist was based on a sound scientific rationale to maximize cognitive benefits while minimizing peripheral side effects. While the preclinical data were promising, the compound ultimately failed to translate this profile into clinical efficacy. The history of Alvameline serves as a valuable case study in the challenges of developing CNS-active drugs, highlighting the importance of bridging the gap between preclinical pharmacology and clinical outcomes. The detailed data and methodologies presented in this guide offer insights for researchers and professionals involved in the ongoing quest for effective treatments for neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Alvameline Maleate on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand with a distinct pharmacological profile. It acts as a partial agonist at the M1 receptor subtype while exhibiting antagonist properties at M2 and M3 receptors.[1][2] This functional selectivity has made it a subject of investigation, particularly for conditions such as Alzheimer's disease where M1 receptor activation is considered a therapeutic target.[3][4]

Data Presentation

Due to the limited availability of specific in vitro quantitative data for Alvameline's M1 agonistic properties in the provided search results, a comparative data table cannot be constructed at this time. The table below presents the available antagonist activity data.

CompoundAssayTissue/Cell LineMeasured ParameterValue
Alvameline Carbachol-induced contractionsHuman detrusorpKb6.2
Carbachol-induced contractionsPig detrusorpKb5.8

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by an agonist like Alvameline initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured as a functional output of receptor activation.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alvameline Alvameline (Agonist) M1R M1 Receptor Alvameline->M1R Binds to Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cytosol [Ca2+] (intracellular) ER->Ca_Cytosol Releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Mediates

M1 Receptor Signaling Cascade

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the interaction of Alvameline Maleate with the M1 muscarinic receptor, primarily in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled antagonist, typically [3H]-N-Methylscopolamine ([3H]NMS).[5]

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A CHO-M1 Cell Culture B Membrane Preparation A->B C Protein Quantification B->C D Incubate Membranes with [3H]NMS and Alvameline C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Generate Competition Curve F->G H Calculate IC50 G->H I Calculate Ki H->I

Radioligand Binding Workflow

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human M1 receptor in a suitable medium (e.g., Ham's F-12K with 10% FBS).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of [3H]NMS (close to its Kd value for the M1 receptor).

    • For determining non-specific binding, use a high concentration of a known muscarinic antagonist like atropine (e.g., 10 µM).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Alvameline that inhibits 50% of the specific [3H]NMS binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca2+]i) in CHO-M1 cells, providing information on its potency (EC50) and efficacy (Emax).

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Plate CHO-M1 Cells B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Establish Baseline Fluorescence B->C D Add Alvameline (Agonist) C->D E Measure Fluorescence Change Over Time D->E F Generate Dose-Response Curve E->F G Calculate EC50 and Emax F->G

Calcium Mobilization Workflow

Protocol:

  • Cell Preparation:

    • Seed CHO-M1 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

    • Wash the cells to remove the excess dye.

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence for each well (peak fluorescence minus baseline fluorescence).

    • Normalize the data to the response of a maximal concentration of a reference full agonist (e.g., carbachol).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist).

Phosphoinositide (PI) Turnover Assay

This assay directly measures a key step in the M1 receptor signaling pathway: the accumulation of inositol phosphates (IPs), the breakdown products of PIP2. It is another method to determine the potency (EC50) and efficacy (Emax) of this compound.

Experimental Workflow:

PI_Turnover_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture CHO-M1 Cells B Label Cells with [3H]-myo-inositol A->B C Incubate with LiCl B->C D Stimulate with Alvameline C->D E Lyse Cells D->E F Isolate Inositol Phosphates (Ion-Exchange Chromatography) E->F G Quantify Radioactivity F->G H Generate Dose-Response Curve G->H I Calculate EC50 and Emax H->I

PI Turnover Assay Workflow

Protocol:

  • Cell Labeling:

    • Culture CHO-M1 cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a solution like ice-cold trichloroacetic acid to lyse the cells and precipitate macromolecules.

  • Inositol Phosphate Separation and Quantification:

    • Separate the radiolabeled inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Elute the inositol phosphates and quantify the radioactivity in the eluates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of radioactivity (representing the accumulation of inositol phosphates) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound's activity at the M1 muscarinic receptor in cell-based systems. By employing radioligand binding assays, calcium mobilization studies, and phosphoinositide turnover measurements, researchers can obtain critical data on the affinity, potency, and efficacy of this compound. This information is essential for understanding its pharmacological profile and for guiding further drug development efforts.

References

Application Notes and Protocols for Alvameline Maleate in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Alvameline Maleate (also known as Lu 25-109), a muscarinic acetylcholine receptor ligand, for its potential application in cognitive enhancement research. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for its use in experimental models.

Introduction

Alvameline is a functionally selective ligand for muscarinic acetylcholine receptors, acting as a partial agonist at the M1 receptor subtype while exhibiting antagonist properties at M2 and M3 receptors.[1][2] This pharmacological profile has made it a compound of interest for investigating therapeutic strategies for cognitive deficits associated with conditions like Alzheimer's disease and traumatic brain injury (TBI).[3][4] The rationale behind its development lies in the potential to enhance cholinergic neurotransmission via M1 receptor activation, which is crucial for learning and memory, while minimizing peripheral cholinergic side effects by blocking M2 and M3 receptors.[5]

Mechanism of Action

Alvameline's dual activity on muscarinic receptors forms the basis of its potential for cognitive enhancement.

  • M1 Receptor Partial Agonism: The M1 muscarinic acetylcholine receptor is predominantly coupled to the Gq/11 family of G proteins. Agonism at this receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effects are believed to play a significant role in synaptic plasticity and cognitive processes.

  • M2 and M3 Receptor Antagonism: M2 and M3 receptors are involved in a variety of peripheral and central functions. M2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. M3 receptors, like M1 receptors, are coupled to Gq/11 proteins and are involved in smooth muscle contraction and glandular secretion. By antagonizing these receptors, Alvameline may reduce the potential for adverse cholinergic effects such as bradycardia, salivation, and gastrointestinal distress that are often associated with non-selective muscarinic agonists.

Signaling Pathway Diagrams

Alvameline_M1_Agonism Alvameline Alvameline M1_Receptor M1 Receptor Alvameline->M1_Receptor Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cognitive_Effects Enhanced Synaptic Plasticity & Cognitive Function Ca_Release->Cognitive_Effects PKC_Activation->Cognitive_Effects

Alvameline's M1 Receptor Agonist Pathway

Alvameline_M2_M3_Antagonism cluster_M2 M2 Receptor Pathway cluster_M3 M3 Receptor Pathway M2_Receptor M2 Receptor Gi_Protein Gi Protein Activation M2_Receptor->Gi_Protein AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Peripheral_Effects_M2 e.g., Bradycardia cAMP_Decrease->Peripheral_Effects_M2 M3_Receptor M3 Receptor Gq_Protein_M3 Gq Protein Activation M3_Receptor->Gq_Protein_M3 PLC_M3 PLC Activation Gq_Protein_M3->PLC_M3 Peripheral_Effects_M3 e.g., Salivation, GI Motility PLC_M3->Peripheral_Effects_M3 Alvameline Alvameline Alvameline->M2_Receptor Antagonism Alvameline->M3_Receptor Antagonism

Alvameline's M2/M3 Receptor Antagonist Action

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding and Functional Activity

ParameterReceptorSpeciesValueReference
EC50 M2 (human)CHO Cells296 nM
pKb MuscarinicHuman6.2
pKb MuscarinicPig5.8

Table 2: Preclinical Efficacy in a Rat Model of Traumatic Brain Injury

Brain RegionOutcome MeasureTBI + Saline (% Decrease)TBI + Alvameline (% Decrease)Reference
Medial Septal Nucleus (MSN) ChAT-IR Neuronal Density13%5%
Vertical Limb of the Diagonal Band (VDB) ChAT-IR Neuronal Density48%23%
Nucleus Basalis Magnocellularis (NBM) ChAT-IR Neuronal Density51%28%
ChAT-IR: Choline Acetyltransferase Immunoreactivity

Table 3: Clinical Trial in Alzheimer's Disease

Study DesignDosePrimary Efficacy MeasuresOutcomeReference
6-month, randomized, double-blind, placebo-controlled25, 50, 100 mg tidADAS-Cog, ADCS-CGICNo significant improvement in cognition
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change

Experimental Protocols

Preclinical Model of Traumatic Brain Injury in Rats

This protocol is based on the methodology described by Pike et al. (1997).

Objective: To evaluate the neuroprotective effects of Alvameline on cholinergic neurons following traumatic brain injury.

Experimental Workflow

TBI_Protocol_Workflow Animal_Prep Animal Preparation (Male Sprague-Dawley Rats) Surgery Surgical Preparation (Anesthesia, Craniotomy) Animal_Prep->Surgery TBI_Induction Traumatic Brain Injury Induction (Central Fluid Percussion, ~2.1 atm) Surgery->TBI_Induction Drug_Admin Drug Administration (Alvameline Tartrate, 15 µmol/kg, s.c. or Saline) Days 1-15 Post-injury TBI_Induction->Drug_Admin Sacrifice Sacrifice and Tissue Collection (Day 15) Drug_Admin->Sacrifice IHC Immunohistochemistry (Choline Acetyltransferase Staining) Sacrifice->IHC Analysis Data Analysis (Quantification of ChAT-IR Neurons) IHC->Analysis

Workflow for Preclinical TBI Study

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., sodium pentobarbital)

  • Stereotaxic frame

  • Fluid-percussion device

  • This compound (or Tartrate salt, Lu 25-109-T)

  • Saline solution

  • Syringes and needles for subcutaneous injection

  • Perfusion solutions (saline, paraformaldehyde)

  • Cryostat or microtome

  • Antibodies for choline acetyltransferase (ChAT) immunohistochemistry

  • Microscope and image analysis software

Procedure:

  • Animal Preparation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week before surgery. Provide ad libitum access to food and water.

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the animal in a stereotaxic frame.

    • Perform a craniotomy over the desired brain region (e.g., centrally between bregma and lambda).

  • Traumatic Brain Injury Induction:

    • Securely attach the fluid-percussion injury tube to the craniotomy site.

    • Induce a moderate level of TBI using a fluid percussion device (e.g., approximately 2.1 atm).

    • Sham-injured animals should undergo the same surgical preparation without the fluid percussion injury.

  • Drug Administration:

    • On days 1 through 15 post-injury, administer Alvameline Tartrate (15 µmol/kg) or a vehicle control (saline) via subcutaneous (s.c.) injection.

  • Tissue Collection and Processing:

    • On day 15, following the final injection, deeply anesthetize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brains and post-fix in the same fixative.

    • Cryoprotect the brains (e.g., in a sucrose solution) and section them using a cryostat or microtome.

  • Immunohistochemistry:

    • Process the brain sections for choline acetyltransferase (ChAT) immunoreactivity using standard immunohistochemical techniques.

  • Data Analysis:

    • Quantify the number of ChAT-immunoreactive neurons in specific basal forebrain regions (e.g., Medial Septal Nucleus, Vertical Limb of the Diagonal Band, Nucleus Basalis Magnocellularis) using a microscope and image analysis software.

    • Compare the neuronal density between sham, TBI-saline, and TBI-Alvameline groups using appropriate statistical analyses (e.g., ANOVA).

In Vivo Assessment of Muscarinic Cholinergic Effects

This protocol is based on the methodology described by Sánchez et al. (1998).

Objective: To characterize the in vivo functional profile of Alvameline on muscarinic cholinergic systems.

Experimental Models:

  • Drug Discrimination in Rats:

    • Train rats to discriminate a known muscarinic agonist (e.g., oxotremorine) from saline in a two-lever operant conditioning chamber.

    • Once trained, test the ability of Alvameline to substitute for the training drug.

  • Assessment of Cholinergic Side Effects in Mice:

    • Administer various doses of Alvameline to mice and observe for classic muscarinic agonist-induced effects such as hypothermia, tremor, and salivation.

  • Cardiovascular Monitoring in Anesthetized Rats:

    • Anesthetize rats and cannulate the femoral artery to monitor blood pressure and heart rate.

    • Administer increasing doses of Alvameline intravenously and record cardiovascular responses.

Procedure (General):

  • Animal Preparation: Use appropriate rodent species (rats or mice) and acclimate them to the experimental conditions.

  • Drug Preparation: Dissolve this compound in an appropriate vehicle (e.g., saline).

  • Drug Administration: Administer Alvameline via the desired route (e.g., subcutaneous, intravenous).

  • Behavioral or Physiological Assessment: Conduct the specific behavioral tests or physiological monitoring as described in the experimental models above.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effects of Alvameline on the measured parameters.

Conclusion

This compound presents a unique pharmacological profile as a partial M1 agonist and M2/M3 antagonist. Preclinical studies, particularly in a rat model of traumatic brain injury, suggest a neuroprotective effect on cholinergic neurons. However, a clinical trial in patients with Alzheimer's disease did not demonstrate significant cognitive improvement. Further preclinical research is warranted to fully elucidate its potential for cognitive enhancement, particularly in different models of cognitive impairment, and to explore its effects on a wider range of behavioral and cognitive outcomes. The protocols provided herein offer a foundation for researchers to design and conduct such investigations.

References

Application Notes and Protocols for Alvameline Maleate in Traumatic Brain Injury Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action in Traumatic Brain Injury

Following a traumatic brain injury, a cascade of secondary injury events contributes to neuronal damage and cognitive deficits. One key aspect of this secondary injury is the disruption of cholinergic neurotransmission. Alvameline Maleate, by acting as a partial M1 receptor agonist, is thought to mitigate some of these effects. The M1 receptor is coupled to the Gq signaling pathway, which, upon activation, leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in neuronal protection and cognitive processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound (referred to as Lu 25-109-T in the study) in a rat model of traumatic brain injury.

Table 1: Experimental Design and Dosing Regimen

ParameterDetails
Drug This compound (Lu 25-109-T)
Animal Model Male Sprague-Dawley Rats
TBI Model Central Fluid Percussion Injury
Dosage 15 µmol/kg
Route of Administration Subcutaneous (s.c.) injection
Treatment Schedule Daily from Day 1 to Day 15 post-injury

Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Immunoreactivity in Rat Brain 15 Days Post-TBI

Brain RegionTreatment GroupMean ChAT-IR Neuronal Density (% of Sham)
Medial Septal Nucleus (MSN) TBI + Saline87%
TBI + this compound95%
Vertical Limb of the Diagonal Band (VDB) TBI + Saline52%
TBI + this compound77%
Nucleus Basalis Magnocellularis (NBM) TBI + Saline49%
TBI + this compound72%

Experimental Protocols

Animal Model of Traumatic Brain Injury: Central Fluid Percussion

This protocol describes the induction of a moderate TBI in rats using the central fluid percussion model.

Materials:

  • Male Sprague-Dawley rats (350-400g)

  • Anesthesia (e.g., sodium pentobarbital, 65 mg/kg, i.p.)

  • Stereotaxic frame

  • High-speed drill

  • Fluid percussion device

  • Saline solution

  • Suturing material

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a midline scalp incision and expose the skull.

  • Perform a craniotomy (4.8 mm diameter) over the sagittal suture, centered between the bregma and lambda.

  • Securely attach a Luer-Lok hub to the skull over the craniotomy site using dental acrylic.

  • Connect the hub to the fluid percussion device.

  • Induce a moderate injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse to the intact dura. The pressure of the fluid pulse should be approximately 2.1 ± 0.1 atm.

  • After the injury, remove the hub and suture the scalp incision.

  • Allow the animal to recover on a heating pad before returning it to its home cage.

Drug Preparation and Administration

Materials:

  • This compound (Lu 25-109-T)

  • Sterile saline solution

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare a stock solution of this compound in sterile saline.

  • On each treatment day (Days 1-15 post-injury), dilute the stock solution to the final concentration to achieve a dose of 15 µmol/kg.

  • Administer the calculated volume of the drug solution via subcutaneous injection.

  • For the control group, administer an equivalent volume of sterile saline.

Histological Analysis: Choline Acetyltransferase (ChAT) Immunohistochemistry

This protocol outlines the procedure for assessing the density of cholinergic neurons in the basal forebrain.

Materials:

  • Rat brain tissue (fixed and sectioned)

  • Phosphate-buffered saline (PBS)

  • Primary antibody: goat anti-ChAT

  • Secondary antibody: biotinylated rabbit anti-goat IgG

  • Avidin-biotin-peroxidase complex (ABC)

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope and imaging software

Procedure:

  • On day 15 post-injury, perfuse the rats with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and post-fix it overnight.

  • Cryoprotect the brain in a sucrose solution.

  • Cut coronal sections (e.g., 40 µm thick) through the basal forebrain using a cryostat.

  • Rinse the sections in PBS.

  • Incubate the sections with the primary anti-ChAT antibody.

  • Rinse and incubate with the biotinylated secondary antibody.

  • Rinse and incubate with the ABC reagent.

  • Develop the sections with DAB to visualize the ChAT-positive neurons.

  • Mount the sections on slides, dehydrate, and coverslip.

  • Quantify the density of ChAT-immunoreactive neurons in the regions of interest (MSN, VDB, NBM) using a microscope and image analysis software.

Visualizations

Alvameline_Maleate_TBI_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling TBI Traumatic Brain Injury M1R M1 Muscarinic Receptor TBI->M1R Disrupts Cholinergic Signaling Alvameline This compound Alvameline->M1R Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Neuroprotection Neuroprotection & Cognitive Function Ca->Neuroprotection PKC->Neuroprotection

Caption: M1 Receptor Signaling Pathway in TBI.

Experimental_Workflow_Alvameline_TBI cluster_animal_model Animal Model and Injury cluster_treatment Treatment Protocol cluster_analysis Outcome Analysis A1 Male Sprague-Dawley Rats A2 Central Fluid Percussion Injury (2.1 ± 0.1 atm) A1->A2 B1 Daily Subcutaneous Injections (Days 1-15 post-injury) A2->B1 B2 This compound (15 µmol/kg) or Saline (Control) B1->B2 C1 Sacrifice on Day 15 B2->C1 C2 Brain Tissue Collection and Sectioning C1->C2 C3 Choline Acetyltransferase (ChAT) Immunohistochemistry C2->C3 C4 Quantification of Neuronal Density (MSN, VDB, NBM) C3->C4

Caption: Experimental Workflow.

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies of Alvameline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline maleate (also known by its developmental code Lu 25-109) is a muscarinic acetylcholine receptor (mAChR) ligand with a promising pharmacological profile. It exhibits potent partial agonism at M1 and M3 receptors, with significantly lower affinity for M2 receptors.[1][2][3] This selectivity suggests potential therapeutic applications in conditions where enhanced cholinergic neurotransmission via M1 and M3 receptors is desired, while minimizing the adverse effects associated with M2 receptor activation.

These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal ion channels and excitability using whole-cell patch-clamp techniques. The described methodologies are designed to enable researchers to characterize the functional consequences of M1 and M3 receptor activation by this compound at the cellular level.

Signaling Pathways

This compound primarily exerts its effects through the activation of Gq/11-coupled M1 and M3 muscarinic receptors. The canonical signaling cascade initiated by the activation of these receptors involves the stimulation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in the modulation of various ion channels, thereby influencing neuronal excitability.

M1_M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alvameline This compound M1R M1 Receptor Alvameline->M1R binds M3R M3 Receptor Alvameline->M3R binds Gq11 Gq/11 M1R->Gq11 activates M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates IonChannels Ion Channel Modulation Ca2_release->IonChannels directly modulates PKC->IonChannels phosphorylates Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellPrep Cell/Slice Preparation Patch Establish Whole-Cell Patch-Clamp Configuration CellPrep->Patch SolutionPrep Prepare Solutions (Internal, External, Drug) SolutionPrep->Patch Baseline Record Baseline Activity (Voltage- or Current-Clamp) Patch->Baseline DrugApp Bath Apply This compound Baseline->DrugApp RecordEffect Record Drug Effect DrugApp->RecordEffect Washout Washout Drug RecordEffect->Washout RecordRecovery Record Recovery Washout->RecordRecovery DataAnalysis Data Analysis (e.g., Current Amplitude, Firing Rate) RecordRecovery->DataAnalysis Stats Statistical Comparison DataAnalysis->Stats

References

Application Notes and Protocols: Alvameline Maleate in Neuronal Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline Maleate is a potent and selective agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive functions such as learning and memory.[1] Activation of M1 receptors triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This makes calcium imaging a valuable technique to study the pharmacological activity of M1 agonists like this compound in neurons.[3][4] These application notes provide detailed protocols and expected outcomes for conducting calcium imaging assays with this compound in neuronal cultures.

Changes in the intracellular concentration of Ca²⁺ are fundamental to a wide array of cellular and physiological processes, including the release of neurotransmitters, secretion of hormones, and gene expression. Consequently, the precise regulation of intracellular Ca²⁺ levels is vital for cellular function and survival. In both acute and chronic degenerative diseases of the nervous system, neuronal viability and function are compromised due to alterations in intracellular calcium signaling.

Mechanism of Action: this compound and Intracellular Calcium Mobilization

This compound acts as an agonist at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The M1 receptor is coupled to the Gq family of G-proteins. Upon binding of this compound, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytosol. This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators.

Alvameline_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Alvameline This compound M1R M1 Receptor Alvameline->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Leads to

Caption: Signaling pathway of this compound leading to intracellular calcium release.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from an this compound calcium imaging assay in primary neuronal cultures. The values are illustrative and may vary depending on the specific experimental conditions, such as cell type, dye used, and instrument settings.

ParameterRepresentative ValueDescription
This compound Concentration Range 1 nM - 10 µMA range of concentrations should be tested to generate a dose-response curve.
EC₅₀ 50 - 200 nMThe concentration of this compound that elicits 50% of the maximal response.
Peak Fluorescence Change (ΔF/F₀) 1.5 - 3.0The maximum change in fluorescence intensity relative to the baseline fluorescence.
Time to Peak 10 - 30 secondsThe time taken to reach the peak fluorescence signal after compound addition.
Signal Duration (t₁/₂) 60 - 120 secondsThe time for the fluorescence signal to decay to half of its peak value.

Experimental Protocols

This section provides a detailed methodology for performing a calcium imaging assay to assess the effect of this compound on primary neurons.

Materials and Reagents
  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates (e.g., 96-well black, clear bottom)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound

  • Fluorescence plate reader or microscope with a suitable filter set for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Experimental Workflow

Calcium_Imaging_Workflow start Start cell_culture 1. Culture primary neurons on poly-D-lysine coated plates start->cell_culture dye_loading 2. Prepare Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) cell_culture->dye_loading incubation 3. Incubate cells with loading solution (e.g., 45-60 min at 37°C) dye_loading->incubation wash 4. Wash cells with HBSS to remove excess dye incubation->wash de_esterification 5. Allow for dye de-esterification (e.g., 30 min at room temperature) wash->de_esterification compound_prep 6. Prepare serial dilutions of This compound in HBSS de_esterification->compound_prep imaging_start 7. Start fluorescence imaging (acquire baseline reading) compound_prep->imaging_start compound_add 8. Add this compound solutions to the wells imaging_start->compound_add imaging_record 9. Record fluorescence changes over time compound_add->imaging_record data_analysis 10. Analyze data: - Calculate ΔF/F₀ - Generate dose-response curves - Determine EC₅₀ imaging_record->data_analysis end End data_analysis->end

Caption: Experimental workflow for a neuronal calcium imaging assay.
Detailed Protocol

  • Cell Culture:

    • Plate primary neurons at an appropriate density on poly-D-lysine coated 96-well black, clear-bottom plates.

    • Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a humidified 5% CO₂ incubator.

    • Allow the neurons to mature for at least 7-10 days in vitro before the assay.

  • Dye Loading:

    • Prepare a 5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 5 µM Fluo-4 AM and 0.02% Pluronic F-127, dilute the stock solutions in HBSS.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate for 45-60 minutes at 37°C.

  • Washing and De-esterification:

    • Gently wash the cells twice with HBSS to remove extracellular Fluo-4 AM.

    • After the final wash, add fresh HBSS to the wells.

    • Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the Fluo-4 AM within the cells.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.

    • Perform serial dilutions of the this compound stock solution in HBSS to achieve the final desired concentrations. Include a vehicle control (HBSS with the same final concentration of DMSO).

  • Data Acquisition:

    • Place the 96-well plate into the fluorescence plate reader or on the stage of the fluorescence microscope.

    • Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

    • Add the prepared this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time, typically for 3-5 minutes.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).

    • Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).

    • Determine the peak ΔF/F₀ for each concentration of this compound.

    • Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the dose-response curve with a sigmoidal function to determine the EC₅₀ value.

Conclusion

Calcium imaging is a robust and sensitive method for characterizing the activity of M1 muscarinic receptor agonists like this compound in a physiologically relevant cellular context. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully perform and interpret these assays. By quantifying the changes in intracellular calcium, researchers can gain valuable insights into the potency and efficacy of this compound, aiding in the drug development process for neurological disorders.

References

Application Notes and Protocols for Morris Water Maze with Alvameline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Alvameline Maleate in Morris water maze (MWM) protocols to assess its effects on spatial learning and memory. This compound is a muscarinic M1 receptor agonist known to be involved in cognitive processes. The following protocols and data are synthesized from established MWM procedures and preclinical findings on M1 receptor agonists.

Introduction

The Morris water maze is a widely used behavioral assay to study hippocampal-dependent spatial learning and memory in rodents.[1] this compound, as a selective M1 muscarinic receptor agonist, is a compound of interest for its potential to enhance cognitive function.[2] This document outlines a detailed protocol for evaluating the effects of this compound on spatial memory acquisition and retrieval in a rodent model, presents expected quantitative outcomes in a structured format, and illustrates the underlying signaling pathway and experimental workflow.

Data Presentation

The following tables summarize expected quantitative data from a Morris water maze experiment investigating the effects of this compound. The data is hypothetical but based on the known effects of M1 agonists on cognitive performance.

Table 1: Acquisition Phase - Escape Latency (seconds)

DayVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)Scopolamine Control (Amnetic Agent)
155 ± 552 ± 648 ± 558 ± 4
242 ± 435 ± 530 ± 4**55 ± 5
330 ± 322 ± 418 ± 3 52 ± 6
420 ± 315 ± 312 ± 250 ± 4
515 ± 210 ± 2*8 ± 2**48 ± 5

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Probe Trial - Memory Retention (Day 6)

ParameterVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)Scopolamine Control (Amnetic Agent)
Time in Target Quadrant (%)35 ± 445 ± 555 ± 6**20 ± 3
Platform Crossings (count)3 ± 15 ± 17 ± 2 1 ± 1
Path Length in Target Quadrant (cm)250 ± 30350 ± 40*450 ± 50150 ± 25

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for conducting a Morris water maze experiment with this compound.

I. Animal Model
  • Species: Male Wistar rats (250-300g)

  • Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Acclimation: Animals should be acclimated to the facility for at least one week before the start of the experiment and handled daily for 3-4 days prior to testing to reduce stress.

II. Morris Water Maze Apparatus
  • Pool: A circular pool (1.8 m in diameter, 60 cm deep) filled with water (23 ± 2°C) to a depth of 40 cm.[3]

  • Water Opacification: The water should be made opaque using non-toxic white or black paint.[3]

  • Escape Platform: A circular platform (10 cm in diameter) submerged 1-2 cm below the water surface.

  • Cues: The pool should be surrounded by distinct visual cues (e.g., shapes, posters) to facilitate spatial navigation.

  • Tracking System: An automated video tracking system should be used to record and analyze the animal's swimming path, speed, and time in different quadrants.

III. Experimental Design and Drug Administration
  • Groups:

    • Vehicle Control (Saline)

    • This compound (e.g., 1 mg/kg and 3 mg/kg, intraperitoneally - i.p.)

    • Positive Control (e.g., another cognitive enhancer)

    • Negative Control (e.g., Scopolamine 0.5 mg/kg, i.p., to induce amnesia)

  • Administration: this compound or vehicle should be administered 30 minutes prior to the first trial of each day during the acquisition phase.[4]

IV. Morris Water Maze Procedure

The MWM procedure consists of three phases: habituation, acquisition, and a probe trial.

  • Phase 1: Habituation (Day 1)

    • Allow each rat to swim freely in the pool for 60 seconds without the platform to habituate to the environment.

    • On the second habituation trial, place the platform in a visible position (1 cm above the water surface) and guide the rat to it. Allow the rat to remain on the platform for 30 seconds.

  • Phase 2: Acquisition Training (Days 2-6)

    • The platform is hidden in a fixed location (target quadrant) for all trials.

    • Each day consists of four trials per rat with an inter-trial interval of 15-20 minutes.

    • For each trial, the rat is released from one of four quasi-random start positions (North, South, East, West), facing the pool wall.

    • The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the rat fails to find the platform within the maximum time, it is gently guided to the platform.

    • The rat is allowed to remain on the platform for 30 seconds to learn the location of the cues.

    • Record the escape latency (time to find the platform), path length, and swimming speed for each trial.

  • Phase 3: Probe Trial (Day 7)

    • The escape platform is removed from the pool.

    • Each rat is allowed to swim freely for 60 seconds.

    • The starting position should be in the quadrant opposite to where the platform was located.

    • Record the percentage of time spent in the target quadrant, the number of times the rat crosses the former platform location, and the path length in the target quadrant.

Mandatory Visualizations

Signaling Pathway of this compound

Alvameline_Signaling_Pathway Alvameline This compound M1_Receptor Muscarinic M1 Receptor Alvameline->M1_Receptor Binds to Gq11 Gq/11 Protein M1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->PKC Activates Downstream Downstream Cellular Responses (Enhanced Learning & Memory) PKC->Downstream Leads to

Caption: M1 Receptor Signaling Cascade.

Experimental Workflow

MWM_Workflow Start Start: Animal Acclimation & Handling Habituation Day 1: Habituation (2 trials, visible platform) Start->Habituation Drug_Admin Daily Drug/Vehicle Administration (30 min prior to trials) Habituation->Drug_Admin Acquisition Days 2-6: Acquisition Training (4 trials/day, hidden platform) Probe_Trial Day 7: Probe Trial (60s, no platform) Acquisition->Probe_Trial Drug_Admin->Acquisition Data_Analysis Data Analysis: Escape Latency, Path Length, Time in Quadrant, Platform Crossings Probe_Trial->Data_Analysis End End: Interpretation of Results Data_Analysis->End

Caption: Morris Water Maze Experimental Workflow.

References

Investigating the Impact of Alvameline Maleate on Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a partial agonist of the M1 muscarinic acetylcholine receptor and an antagonist of the M2 and M3 receptors. While clinical trials have explored its potential for treating cognitive deficits in conditions like Alzheimer's disease, specific data on its direct effects on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are not extensively available in peer-reviewed literature. However, by examining the effects of other M1 muscarinic receptor agonists, we can infer the likely mechanisms and design appropriate experimental protocols to investigate Alvameline's impact on synaptic function.

M1 receptor activation is known to play a crucial role in modulating synaptic plasticity, a fundamental cellular mechanism underlying learning and memory. Activation of M1 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), both of which are critical for the induction and maintenance of LTP.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of Alvameline Maleate and other M1 muscarinic agonists on synaptic plasticity. The following sections detail the relevant signaling pathways, quantitative data from studies on other muscarinic agonists, and detailed protocols for key experiments.

Data Presentation: Effects of Muscarinic Agonists on Synaptic Plasticity

The following tables summarize quantitative data from studies on various muscarinic agonists, providing a reference for expected outcomes when testing this compound.

Table 1: Effect of M1 Muscarinic Agonist Carbachol on Long-Term Potentiation (LTP) in the Hippocampus

AgonistConcentrationBrain RegionSynapseLTP Induction ProtocolEffect on fEPSP Slope (% of Baseline)Reference
Carbachol50 nMMouse HippocampusSchaffer Collateral (CA1)High-Frequency Stimulation (100 Hz, 1s)Control: 158.3 ± 6.4% Carbachol: 206.3 ± 12.2%[1]
Carbachol50 nMMouse Hippocampus (Wild-type)Schaffer Collateral (CA1)High-Frequency StimulationControl: 159.2 ± 4.0% Carbachol: 213.8 ± 7.7%[1]
Carbachol50 nMMouse Hippocampus (M1 KO)Schaffer Collateral (CA1)High-Frequency StimulationControl: 172.2 ± 8.0% Carbachol: 180.8 ± 9.4% (no significant enhancement)[1]
Carbachol10 µMGuinea Pig HippocampusMossy Fiber-CA3Tetanic StimulationAugmentation of LTP magnitude compared to control[2]
Carbachol0.01-0.1 µMGuinea Pig HippocampusMossy Fiber-CA3Tetanic StimulationAttenuation of LTP magnitude[2]

Table 2: Effect of Muscarinic Agonists on Long-Term Depression (LTD)

AgonistConcentrationBrain RegionSynapseLTD Induction ProtocolEffect on fEPSP Slope (% of Baseline)Reference
CarbacholNot specifiedRat Hippocampus (Aged)CA3-CA1Bath applicationSignificantly larger magnitude of LTD compared to young adults
McN-A-343 (M1-selective) & Methoxamine (α1-adrenergic agonist)0.3 µM McN-A-343 + 3 µM MethoxamineRat HippocampusCA3–CA1Co-applicationInduces LTD (79 ± 3% of baseline)

Signaling Pathways and Experimental Workflows

M1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C DAG->PKC Activates Ca_ER->PKC Co-activates Synaptic_Plasticity Modulation of Synaptic Plasticity (e.g., LTP) PKC->Synaptic_Plasticity Alvameline This compound (M1 Agonist) Alvameline->M1R Activates

M1 Muscarinic Receptor Signaling Pathway.

LTP_Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_treatment Drug Application & LTP Induction cluster_analysis Data Analysis Dissection Brain Dissection (e.g., Mouse Hippocampus) Slicing Vibratome Slicing (e.g., 400 µm thick) Dissection->Slicing Recovery Slice Recovery in aCSF (≥ 1 hour) Slicing->Recovery Placement Transfer Slice to Recording Chamber Recovery->Placement Electrodes Position Stimulating & Recording Electrodes Placement->Electrodes Baseline Record Baseline fEPSPs (e.g., 20-30 min) Electrodes->Baseline Drug_App Bath Apply this compound (or vehicle control) Baseline->Drug_App HFS Induce LTP with High-Frequency Stimulation (HFS) Drug_App->HFS Post_HFS Record Post-HFS fEPSPs (e.g., ≥ 60 min) HFS->Post_HFS Washout Washout Drug Analysis Analyze fEPSP Slope (% change from baseline) Post_HFS->Analysis Comparison Compare Drug vs. Vehicle Analysis->Comparison

References

Troubleshooting & Optimization

Technical Support Center: Stability of Drug-Maleate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized guide for assessing the stability of a water-soluble maleate salt of a drug, referred to herein as "Drug-Maleate." The data and protocols are hypothetical and intended for illustrative purposes. Researchers must perform specific stability studies for their compound of interest, such as Alvameline Maleate, as degradation pathways and stability profiles are compound-specific.

Frequently Asked Questions (FAQs)

Q1: My Drug-Maleate solution has turned yellow after a few days at room temperature. What could be the cause?

A1: A color change, such as turning yellow, is often an indication of chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. It is recommended to perform analytical tests, such as UV-Vis spectroscopy and HPLC, to identify any new peaks that may correspond to degradation products. To mitigate this, consider storing your solution protected from light and at a lower temperature. It is also advisable to determine if the degradation is pH-dependent by preparing solutions in different buffers.

Q2: I observed precipitation in my concentrated Drug-Maleate stock solution upon storage in the refrigerator. What should I do?

A2: Precipitation upon cooling could be due to the lower solubility of the Drug-Maleate at reduced temperatures. Before use, allow the solution to equilibrate to room temperature and ensure the precipitate redissolves completely. If it does not, this may indicate that a less soluble degradation product has formed. You can assess this by analyzing the supernatant and the precipitate separately. To prevent this, you may need to prepare a less concentrated stock solution or use a different solvent system.

Q3: My compound's activity has decreased significantly after being in an aqueous solution for a week. How can I investigate this?

A3: A decrease in activity suggests a loss of the active pharmaceutical ingredient (API). This is likely due to degradation. A stability-indicating HPLC method should be developed to quantify the amount of remaining Drug-Maleate over time. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) can help to identify the primary degradation pathways and the conditions that accelerate the loss of your compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pH shift in solution Hydrolysis of the maleate salt or the drug itself, leading to the formation of acidic or basic degradants.Monitor the pH of the solution over time. Use a buffered solution to maintain a stable pH. The stability of similar compounds, such as enalapril maleate, has been shown to be pH-dependent.
Cloudiness or Haze Formation Formation of insoluble degradation products or microbial contamination.Filter the solution through a 0.22 µm filter and analyze the filtrate and any retained material. To prevent microbial growth, consider preparing solutions under sterile conditions or adding a preservative if compatible with your experimental setup.
Loss of Potency in Assays Degradation of the active compound.Conduct a time-course analysis using a validated, stability-indicating analytical method (e.g., HPLC) to determine the rate of degradation. Store solutions at lower temperatures and protected from light to slow down degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study in Aqueous Solution

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Drug-Maleate in deionized water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 5 mL of the stock solution at 60°C for 24 hours.

    • Photostability: Expose 5 mL of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, alongside a control sample protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Hypothetical Stability of Drug-Maleate in Aqueous Solution at Different pH and Temperatures
pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 48h (µg/mL)% Remaining
5.04100.299.899.6
5.025100.295.194.9
7.04100.198.598.4
7.025100.188.288.1
9.0499.992.392.4
9.02599.975.475.5

Note: Data is hypothetical and for illustrative purposes only.

Visualizations

DegradationPathway DrugMaleate Drug-Maleate in Aqueous Solution Hydrolysis Hydrolysis (pH dependent) DrugMaleate->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation DrugMaleate->Oxidation O₂ Photodegradation Photodegradation (Light Exposure) DrugMaleate->Photodegradation DegradantA Degradant A (e.g., Hydrolyzed form) Hydrolysis->DegradantA DegradantB Degradant B (e.g., Oxidized form) Oxidation->DegradantB DegradantC Degradant C (e.g., Photoproduct) Photodegradation->DegradantC

Caption: Hypothetical degradation pathways for a Drug-Maleate in an aqueous environment.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation PrepStock Prepare Drug-Maleate Stock Solution Acid Acid (0.1N HCl, 60°C) Base Base (0.1N NaOH, 60°C) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (60°C) Photo Photolytic (UV/Vis Light) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: General workflow for a forced degradation study of a Drug-Maleate.

Alvameline Maleate: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvameline Maleate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Alvameline (also known as Lu 25-109) is an investigational drug that has been studied for its potential in treating cognitive disorders, including Alzheimer's disease.[1][2] It acts as a partial agonist at the muscarinic M1 receptor while simultaneously being an antagonist at the M2 and M3 receptors.[3][4] This profile suggests a targeted approach to enhancing cholinergic neurotransmission in the brain, which is implicated in cognitive function, while potentially mitigating some of the peripheral side effects associated with non-selective muscarinic agonists.

Q2: What are the known on-target and primary off-target effects of Alvameline at muscarinic receptors?

Alvameline exhibits a distinct profile at different muscarinic receptor subtypes. Its partial agonism at the M1 receptor is its intended therapeutic action. However, it also acts as an antagonist at M2 and M3 receptors, which can be considered both on-target (for mitigating side effects) and potential off-target effects depending on the desired therapeutic outcome.

Q3: Has this compound undergone clinical trials, and what were the major findings regarding its safety and efficacy?

Yes, Alvameline has been evaluated in clinical trials for Alzheimer's disease.[1] However, these trials did not demonstrate a significant improvement in cognitive function in patients with mild to moderate Alzheimer's disease. A notable outcome of these studies was the observation of cholinergic adverse events, including dizziness, nausea, diarrhea, increased sweating, and anorexia, particularly at higher doses. These side effects are characteristic of muscarinic receptor modulation and highlight the challenges in achieving a therapeutic window that separates central nervous system efficacy from peripheral side effects.

Troubleshooting Guides

Unexpected In Vitro Assay Results

Q1: My functional assay results show lower than expected potency for M1 receptor activation. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line and Receptor Expression Levels: The potency of a partial agonist like Alvameline can be highly dependent on the expression level of the M1 receptor in your chosen cell line. Lower receptor reserves may result in a lower apparent potency.

  • Assay Format: The specific functional assay used (e.g., calcium mobilization, inositol phosphate accumulation) can influence the measured EC50 value. Ensure your assay conditions are optimized for detecting partial agonism.

  • Compound Stability: Verify the stability of your this compound stock solution. Degradation of the compound will lead to a decrease in its effective concentration.

Q2: I am observing antagonist activity in my assay, but I expected to see M1 agonism. Why might this be happening?

This is likely due to the presence of M2 or M3 receptors in your experimental system. Alvameline is a known antagonist at these subtypes. If your cell line or tissue preparation endogenously expresses M2 or M3 receptors, the antagonist effects at these receptors may mask or dominate over the partial agonist effects at the M1 receptor, especially if the M1 expression is low.

Investigating Off-Target Effects

Q3: I am concerned about potential off-target effects of Alvameline in my experiments. What is known about its broader selectivity?

Q4: How can I design an experiment to test for Alvameline's off-target effects?

A standard approach is to use a commercially available safety screening panel. These panels typically include radioligand binding assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. A common starting concentration for such screens is 10 µM. Results are typically reported as a percentage of inhibition of radioligand binding. Significant inhibition (often defined as >50%) at a particular target would warrant further investigation with concentration-response curves to determine the Ki or IC50 value.

Data Presentation

Table 1: Functional Activity of Alvameline at Muscarinic Receptor Subtypes

Receptor SubtypeMode of ActionEC50Emax (% of full agonist)
M1 Partial Agonist30 nM82%
M2 Antagonist1.57 µM85% (as agonist)
M3 Antagonist44 nM109% (as agonist)

EC50: Half-maximal effective concentration; Emax: Maximum effect. Data from a study cited in a review.

Table 2: Muscarinic Receptor Binding and Antagonist Potency of Alvameline (Lu 25-109)

Tissue/PreparationParameterValue
Human Bladder DetrusorpKi6.5
Human Parotid GlandpKi6.2
Human Detrusor (functional)pKb6.2
Pig Detrusor (functional)pKb5.8

pKi: negative logarithm of the inhibition constant; pKb: negative logarithm of the antagonist dissociation constant.

Table 3: Cytochrome P450 Enzymes Involved in Alvameline Metabolism

CYP450 IsoformRole in Metabolism
CYP2D6 Major enzyme in the formation of the de-ethyl metabolite (Lu 31-126).
CYP1A2 Involved in the formation of the demethyl metabolite (Lu 25-077) and the pyridinium metabolite (Lu 29-297). Also contributes to the formation of the N-oxide metabolite (Lu 32-181).
CYP2A6 Contributes to the formation of the demethyl and pyridinium metabolites.
CYP2C19 Contributes to the formation of the demethyl and pyridinium metabolites. May also be involved in the formation of the N-oxide metabolite.
CYP3A4 Contributes to the formation of the demethyl and pyridinium metabolites.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound at muscarinic receptors.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, etc.).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • This compound.

    • Non-specific binding control (e.g., Atropine at a high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation vials and scintillation fluid.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound at various concentrations, or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of Alvameline that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general method for assessing the potential of this compound to inhibit major CYP450 enzymes using human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

    • This compound.

    • NADPH regenerating system.

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Acetonitrile with an internal standard for reaction termination.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Pre-incubate this compound with HLMs in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the specific CYP450 probe substrate.

    • After a brief incubation (e.g., 5-10 minutes), add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of this compound.

    • Plot the percentage of inhibition of the CYP450 activity against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Alvameline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine M1 M1 Receptor ACh->M1 M2 M2 Receptor ACh->M2 M3 M3 Receptor ACh->M3 Gq Gq/11 M1->Gq Gi Gi/o M2->Gi M3->Gq PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG (Cognitive Effects) PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Alvameline Alvameline Alvameline->M1 Partial Agonist Alvameline->M2 Antagonist Alvameline->M3 Antagonist

Alvameline's interaction with muscarinic receptor subtypes.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay cluster_cyp CYP450 Inhibition Assay b1 Incubate Membranes with Radioligand & Alvameline b2 Filter & Wash b1->b2 b3 Scintillation Counting b2->b3 b4 Calculate Ki b3->b4 end End f1 Treat Cells with Alvameline f2 Measure Downstream Signal (e.g., Calcium Flux) f1->f2 f3 Generate Dose-Response Curve f2->f3 f4 Calculate EC50 & Emax f3->f4 c1 Incubate Microsomes with Alvameline & Probe Substrate c2 Reaction Quenching c1->c2 c3 LC-MS/MS Analysis c2->c3 c4 Calculate IC50 c3->c4 start Start

Workflow for assessing Alvameline's pharmacological profile.

References

Technical Support Center: Alvameline Maleate (Lu 25-109) Metabolism by Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Alvameline Maleate (also known as Lu 25-109) by cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of Alvameline (Lu 25-109)?

A1: In vitro studies using human liver microsomes have identified several CYP enzymes involved in the metabolism of Alvameline. The biotransformation is NADPH-dependent, indicating a primary role for P450 enzymes.[1][2] The main CYP isoforms and the metabolites they form are summarized in the table below.

Q2: What are the major metabolites of Alvameline observed in humans?

A2: Alvameline is extensively metabolized. The primary metabolic pathways include N-demethylation, N-deethylation, N-oxidation, and the formation of a pyridine derivative.[3] In human plasma, the N-deethyl metabolite (Lu 31-126) is a major component, while the N-oxide (Lu 32-181) and an N-deethyl-2-pyridone derivative (Lu 35-026) are also significant.[3]

Q3: Are there any species differences in the metabolism of Alvameline?

A3: Yes, while the major human metabolites are also found in mice, rats, and dogs, there are quantitative and qualitative differences. For instance, a dihydroxylated dihydro-pyridine glucuronide metabolite was identified in human and mouse urine but not in rats or dogs.[3] Such differences are critical considerations for preclinical model selection.

Q4: Is there any evidence of non-CYP mediated metabolism for Alvameline?

A4: The available in vitro data from human liver microsome studies suggest that the metabolism of Alvameline is primarily dependent on CYP enzymes. Studies did not indicate any significant involvement of flavin-containing monooxygenase 3 (FMO3) or monoamine oxidase (MAO) in its metabolism.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no metabolite formation in human liver microsome (HLM) incubations. 1. NADPH cofactor degradation: The NADPH regenerating system is not optimal or has degraded. 2. Incorrect protein concentration: Microsomal protein concentration is too low for detectable turnover. 3. Substrate concentration too low: Alvameline concentration is below the limit of detection for the analytical method. 4. Enzyme inhibition: The incubation contains an unintended inhibitor of the relevant CYP enzymes.1. Prepare fresh NADPH regenerating system for each experiment. Ensure all components are stored correctly. 2. Optimize microsomal protein concentration. Start with a concentration around 0.5-1.0 mg/mL. 3. Increase the substrate concentration or improve analytical sensitivity. 4. Review all components of the incubation mixture for potential inhibitors. Run a positive control with a known substrate for the expected CYP isoforms.
Inconsistent results between experiments. 1. Variability in HLM lots: Different lots of pooled human liver microsomes can have varying CYP activities. 2. Pipetting errors: Inaccurate dispensing of substrate, cofactors, or microsomes. 3. Incubation time variability: Inconsistent start and stop times for the reactions.1. Characterize each new lot of HLMs with known probe substrates. 2. Use calibrated pipettes and perform careful, consistent liquid handling. 3. Use a timed, staggered approach for starting and stopping reactions to ensure accurate incubation periods.
Difficulty in identifying the specific CYP isoform responsible for a particular metabolite. 1. Overlapping substrate specificities: Multiple CYP enzymes can contribute to the formation of a single metabolite. 2. Ineffective chemical inhibitors: The concentration of the selective inhibitor may be too low, or the inhibitor may not be as specific as assumed.1. Use a panel of recombinant human CYP enzymes to confirm the contribution of each isoform. 2. Use multiple selective chemical inhibitors at appropriate concentrations. Correlate the results with data from recombinant enzymes.
N-oxide metabolite (Lu 32-181) appears to be unstable or its concentration decreases over time. Metabolite reduction: The N-oxide metabolite can be reduced back to the parent compound, Alvameline.Be aware of this potential back-conversion during analysis. This reaction was not inhibited by CYP inhibitors in the cited study, suggesting a different enzymatic or chemical process may be involved. Consider analytical methods that can simultaneously quantify both the parent drug and the N-oxide.

Data Presentation

Table 1: Summary of Alvameline (Lu 25-109) Metabolites and aformentioned Cytochrome P450 Enzymes

MetaboliteMetabolite CodeMetabolic ReactionPrimary Contributing CYP Isoform(s)
De-ethyl AlvamelineLu 31-126N-deethylationCYP2D6
Pyridinium derivativeLu 29-297OxidationCYP1A2, CYP2A6, CYP2C19, CYP3A4
Demethyl AlvamelineLu 25-077N-demethylationCYP1A2, CYP2A6, CYP2C19, CYP3A4
Alvameline N-oxideLu 32-181N-oxidationCYP1A2, possibly CYP2C19

Experimental Protocols

Protocol 1: Determination of CYP Isoforms Involved in Alvameline Metabolism using Human Liver Microsomes and Selective Inhibitors

  • Reagents:

    • This compound

    • Pooled Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Selective CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4, etc.)

    • Acetonitrile or other suitable organic solvent for quenching the reaction

    • Internal standard for analytical quantification

  • Procedure:

    • Prepare a stock solution of Alvameline and the selective inhibitors in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration ~0.5 mg/mL) with the selective inhibitor (at a concentration known to be selective) in phosphate buffer at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding Alvameline (at a concentration near its Km, if known, or a standard screening concentration) and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the parent compound and its metabolites using a validated LC-MS/MS method.

    • Compare the rate of metabolite formation in the presence and absence of the selective inhibitors to determine the contribution of each CYP isoform.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP Enzymes

  • Reagents:

    • This compound

    • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4, etc., co-expressed with cytochrome P450 reductase)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile or other suitable organic solvent

    • Internal standard

  • Procedure:

    • Prepare incubation mixtures containing the individual recombinant CYP enzymes, phosphate buffer, and the NADPH regenerating system.

    • Initiate the reaction by adding Alvameline.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites for each CYP isoform. This will directly show which enzymes are capable of metabolizing Alvameline and at what rate.

Visualizations

Alvameline_Metabolism cluster_enzymes Alvameline Alvameline (Lu 25-109) Metabolite1 De-ethyl Alvameline (Lu 31-126) Alvameline->Metabolite1 Metabolite2 Pyridinium Derivative (Lu 29-297) Alvameline->Metabolite2 Metabolite3 Demethyl Alvameline (Lu 25-077) Alvameline->Metabolite3 Metabolite4 Alvameline N-oxide (Lu 32-181) Alvameline->Metabolite4 CYP2D6 CYP2D6 CYP1A2_2A6_2C19_3A4 CYP1A2, CYP2A6, CYP2C19, CYP3A4 CYP1A2_2C19 CYP1A2, CYP2C19

Caption: Metabolic pathway of Alvameline (Lu 25-109) by CYP450 enzymes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Alvameline - HLMs / rCYPs - NADPH System - Buffer Preincubation Pre-incubate HLMs/rCYPs (37°C) Reagents->Preincubation Reaction Initiate Reaction with Alvameline + NADPH Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Quench Quench Reaction (Ice-cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data Data Interpretation: - Metabolite ID - Formation Rate Analyze->Data

Caption: In vitro Alvameline metabolism experimental workflow.

References

Potential drug interactions with Alvameline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Alvameline Maleate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Alvameline is a partial agonist of the M1 muscarinic acetylcholine receptor and an antagonist at M2 and M3 receptors. Its action at the M1 receptor is thought to be responsible for its potential effects on cognitive function. The M1 receptor is coupled to Gq/11 G-proteins, and its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1][2][3]

Q2: How is this compound metabolized, and which enzymes are involved?

Alvameline is metabolized in the liver by several cytochrome P450 (CYP) enzymes. The primary enzymes involved in its metabolism are CYP2D6, CYP1A2, CYP2A6, CYP2C19, and CYP3A4. The involvement of multiple CYP isoforms suggests that the potential for drug-drug interactions should be carefully considered.

Q3: What are the potential drug interactions I should be aware of when working with this compound?

Given that this compound is metabolized by multiple CYP450 enzymes, there is a potential for drug-drug interactions with compounds that are inhibitors or inducers of these enzymes.

  • CYP2D6 Inhibitors: Co-administration with strong or moderate inhibitors of CYP2D6 could lead to increased plasma concentrations of Alvameline, potentially increasing the risk of adverse effects. Examples of CYP2D6 inhibitors include certain antidepressants (e.g., fluoxetine, paroxetine, bupropion), antipsychotics, and some cardiovascular drugs.

  • CYP3A4 Inhibitors: CYP3A4 is a major drug-metabolizing enzyme. Potent inhibitors of CYP3A4, such as certain azole antifungals (e.g., ketoconazole), macrolide antibiotics (e.g., clarithromycin), and protease inhibitors, could significantly increase Alvameline levels.

  • CYP Inducers: Conversely, co-administration with strong inducers of CYP enzymes, such as rifampicin, carbamazepine, and St. John's Wort, could accelerate the metabolism of Alvameline, leading to decreased plasma concentrations and potentially reduced efficacy.

Q4: Are there any known clinical studies on drug interactions with this compound?

Currently, there is a lack of publicly available clinical trial data specifically investigating drug-drug interactions with this compound. Researchers should therefore exercise caution and consider conducting in vitro studies to assess the interaction potential with co-administered compounds.

Q5: How can I experimentally determine the potential for a drug interaction with this compound?

An in vitro cytochrome P450 inhibition assay using human liver microsomes is a standard method to assess the potential for drug-drug interactions.[4][5] This assay can determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of specific CYP isoforms involved in Alvameline metabolism. A detailed protocol for this type of assay is provided in the "Experimental Protocols" section below.

Data on Potential Drug Interactions

As of the latest update, specific quantitative data (e.g., IC50 or Ki values) from clinical or preclinical studies detailing the interaction of this compound with specific CYP450 inhibitors or inducers are not publicly available. Researchers are encouraged to generate this data empirically using the provided experimental protocols. The table below serves as a template for organizing such data.

Table 1: Template for Summarizing IC50 Values of Potential Interacting Compounds with this compound Metabolism

CYP IsoformTest Compound (Inhibitor/Inducer)IC50 (µM)Type of Inhibition (e.g., Competitive, Non-competitive)Reference
CYP2D6e.g., Paroxetine[Insert experimental value][Determine from kinetic studies][Your experimental data]
CYP3A4e.g., Ketoconazole[Insert experimental value][Determine from kinetic studies][Your experimental data]
CYP1A2e.g., Fluvoxamine[Insert experimental value][Determine from kinetic studies][Your experimental data]
CYP2C19e.g., Omeprazole[Insert experimental value][Determine from kinetic studies][Your experimental data]
CYP2A6e.g., Tranylcypromine[Insert experimental value][Determine from kinetic studies][Your experimental data]

Disclaimer: The values in this table are placeholders. Researchers should populate this table with data generated from their own experiments.

Experimental Protocols

Protocol: In Vitro Cytochrome P450 Inhibition Assay for this compound

This protocol outlines a method to determine the IC50 value of a test compound on the metabolism of this compound by specific CYP450 isoforms using human liver microsomes.

Materials:

  • This compound

  • Test compound (potential inhibitor)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction and sample preparation)

  • Specific CYP isoform probe substrates and their known inhibitors (for positive controls)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the test compound, and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. Ensure the final solvent concentration in the incubation mixture is low (typically ≤1%) to avoid solvent effects.

    • Prepare the HLM suspension in phosphate buffer to the desired final protein concentration (e.g., 0.2-0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, phosphate buffer, and a range of concentrations of the test compound or positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately after adding the NADPH system, add this compound to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard to each well.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of Alvameline metabolites.

    • Develop a specific and sensitive method for the detection and quantification of the primary metabolites of Alvameline.

  • Data Analysis:

    • Calculate the percentage of inhibition of Alvameline metabolism at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Troubleshooting Guide for In Vitro CYP Inhibition Assays

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates - Inaccurate pipetting- Inhomogeneous mixing of reagents- Temperature fluctuations- Use calibrated pipettes and proper technique- Ensure thorough mixing of all solutions before and after addition- Use a calibrated incubator and monitor the temperature
No or very low metabolite formation - Inactive microsomes- Degraded NADPH regenerating system- Incorrect buffer pH- Use a new batch of microsomes and verify their activity with a positive control substrate- Prepare fresh NADPH regenerating system- Verify the pH of the buffer
Non-specific binding of the test compound - High lipophilicity of the test compound- Reduce the microsomal protein concentration- Include bovine serum albumin (BSA) in the incubation mixture to reduce non-specific binding
Inconsistent IC50 values - Substrate depletion- Incubation time outside the linear range- Ensure that less than 20% of the substrate is consumed during the incubation- Optimize the incubation time and microsomal protein concentration to maintain linearity
Unexpected activation of metabolism - Complex interactions with the enzyme- This can be a real effect. Further investigation into the mechanism is required.

Visualizations

Alvameline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alvameline This compound M1R M1 Receptor Alvameline->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse phosphorylates targets Alvameline_Metabolism cluster_CYPs Cytochrome P450 Enzymes Alvameline Alvameline CYP2D6 CYP2D6 Alvameline->CYP2D6 CYP3A4 CYP3A4 Alvameline->CYP3A4 CYP1A2 CYP1A2 Alvameline->CYP1A2 CYP2C19 CYP2C19 Alvameline->CYP2C19 CYP2A6 CYP2A6 Alvameline->CYP2A6 Metabolites Metabolites CYP2D6->Metabolites CYP3A4->Metabolites CYP1A2->Metabolites CYP2C19->Metabolites CYP2A6->Metabolites Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., high variability, no inhibition) CheckReagents Check Reagent Integrity (microsomes, NADPH, buffers) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckAssayConditions Verify Assay Conditions (pH, temperature, incubation time) ConditionsOK Conditions OK? CheckAssayConditions->ConditionsOK CheckInstrumentation Confirm Instrument Performance (LC-MS/MS calibration) InstrumentOK Instrument OK? CheckInstrumentation->InstrumentOK ReagentsOK->CheckAssayConditions Yes ReplaceReagents Replace/Prepare Fresh Reagents ReagentsOK->ReplaceReagents No ConditionsOK->CheckInstrumentation Yes AdjustConditions Adjust Assay Parameters ConditionsOK->AdjustConditions No RecalibrateInstrument Recalibrate/Service Instrument InstrumentOK->RecalibrateInstrument No RepeatExperiment Repeat Experiment InstrumentOK->RepeatExperiment Yes ReplaceReagents->RepeatExperiment AdjustConditions->RepeatExperiment RecalibrateInstrument->RepeatExperiment ConsultExpert Consult with a Specialist RepeatExperiment->ConsultExpert Issue Persists

References

Optimizing Alvameline Maleate Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alvameline Maleate in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective application of this M1 muscarinic receptor partial agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Alvameline is a partial agonist of the M1 muscarinic acetylcholine receptor and an antagonist of the M2 and M3 receptors.[1] Its primary mechanism of action in the context of neurological research is the activation of the M1 receptor, which is predominantly coupled to the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, influencing various cellular processes including neuronal excitation.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on available data, a broad concentration range from nanomolar to micromolar levels can be considered. For instance, agonist activity at the human muscarinic M2 receptor in CHO cells has been observed with an EC50 of 296 nM.[1] In contrast, concentrations as high as 100 μM have been used to achieve complete inhibition of contractions in human detrusor muscle tissue.[1] For neuronal cell lines, a starting range of 1-10 µM may be appropriate, with the understanding that cytotoxicity should be assessed at higher concentrations. A similar M1 agonist, Xanomeline, was used at 5 µM in primary rat cortical neurons, while 15 µM was found to be cytotoxic.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent. While the exact solvent will depend on the manufacturer's instructions, many small molecules are soluble in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 309.32 g/mol ), you would dissolve 3.0932 mg of the compound in 1 ml of DMSO. It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells, typically below 0.1% for DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Is this compound stable in cell culture medium?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Sub-optimal concentration: The concentration used may be too low to elicit a response in your specific cell line.Perform a dose-response experiment using a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective concentration.
Low or absent M1 receptor expression: The cell line may not express the M1 muscarinic receptor at a sufficient level.Verify M1 receptor expression in your cell line using techniques such as qPCR, Western blotting, or flow cytometry. If expression is low, consider using a different cell line known to express the receptor.
Compound degradation: this compound may not be stable under your experimental conditions.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound is in the incubator.
High cell death or cytotoxicity Concentration is too high: The concentration of this compound may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line and experimental duration.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is at a non-toxic level (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in your experiments.
Inconsistent or variable results Inconsistent cell health or density: Variations in cell passage number, confluency, or overall health can lead to variable responses.Maintain a consistent cell culture practice. Use cells within a specific passage number range and seed them at a consistent density for all experiments.
Precipitation of the compound: this compound may precipitate out of solution at higher concentrations in the culture medium.Visually inspect the medium for any precipitates after adding the compound. If precipitation occurs, try preparing the dilutions in a pre-warmed medium and vortexing thoroughly. Consider using a lower concentration or a different solvent if the problem persists.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a general method to determine the effective concentration range of this compound for a specific biological response.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for measuring calcium flux, gene expression, etc.)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform 1:10 serial dilutions to cover a broad concentration range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration based on the expected kinetics of the biological response.

  • Assay Performance: Perform the specific assay to measure the desired biological endpoint (e.g., measure intracellular calcium levels using a fluorescent indicator, perform a reporter gene assay, or extract RNA for gene expression analysis).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the potential cytotoxic effects of this compound.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Dilution and Treatment: Prepare and add serial dilutions of this compound (and a vehicle control) to the cells as described in Protocol 1.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Data Presentation

Table 1: Reported and Suggested Concentration Ranges for this compound in Cell Culture

ParameterConcentrationCell/Tissue TypeObservationReference
EC50 (Agonist Activity) 296 nMCHO cells (expressing human M2 receptor)Half-maximal effective concentration for M2 receptor activation.[1]
Inhibitory Concentration 100 µMHuman detrusor muscleAlmost complete inhibition of electrically induced contractions.[1]
Suggested Starting Range 1 - 10 µMNeuronal cell linesBased on data from similar M1 agonists (e.g., Xanomeline).N/A
Potential Cytotoxic Range > 15 µMNeuronal cell linesBased on data from a similar M1 agonist (Xanomeline).N/A

Visualizations

Alvameline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alvameline Alvameline M1_Receptor M1 Muscarinic Receptor Alvameline->M1_Receptor Binds to Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates targets leading to

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by Alvameline.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilutions in Culture Medium Prepare_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Dilutions and Vehicle Control Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Dose_Response_Assay Perform Dose-Response Assay Incubate->Dose_Response_Assay Analyze_Data Analyze Data and Determine CC50/EC50 Cytotoxicity_Assay->Analyze_Data Dose_Response_Assay->Analyze_Data

Caption: General Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Logic Start Unexpected Results No_Effect No Effect Observed Start->No_Effect High_Variability High Variability Start->High_Variability Toxicity Toxicity Observed Start->Toxicity Check_Concentration Is the concentration in the optimal range? Check_Receptor Does the cell line express the M1 receptor? Check_Concentration->Check_Receptor Yes Solution_Concentration Perform Dose-Response Check_Concentration->Solution_Concentration No Solution_Receptor Verify Receptor Expression Check_Receptor->Solution_Receptor No Check_Cytotoxicity Is there evidence of cell death? Solution_Cytotoxicity Perform Cytotoxicity Assay and Lower Concentration Check_Cytotoxicity->Solution_Cytotoxicity Check_Controls Are vehicle and positive controls behaving as expected? Solution_Controls Review Experimental Setup and Reagents Check_Controls->Solution_Controls No_Effect->Check_Concentration If No High_Variability->Check_Controls Toxicity->Check_Cytotoxicity

Caption: Troubleshooting Logic for this compound Experiments.

References

Mitigating M2/M3 antagonist side effects of Alvameline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvameline Maleate. The information is designed to help mitigate the M2/M3 antagonist-related side effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand with a dual mechanism of action. It acts as a partial agonist at the M1 muscarinic receptor subtype while simultaneously acting as an antagonist at the M2 and M3 muscarinic receptor subtypes.[1][2][3] This profile suggests its potential for treating cognitive deficits, such as those seen in Alzheimer's disease, by selectively activating M1 receptors in the central nervous system, while potentially minimizing peripheral cholinergic side effects.

Q2: What are the expected M2/M3 antagonist-related side effects of this compound?

A2: Based on its M2/M3 antagonist properties, the expected side effects are primarily anticholinergic in nature. These may include:

  • Dry Mouth (Xerostomia): Due to the blockade of M3 receptors on salivary glands.

  • Blurred Vision (Mydriasis): Resulting from the blockade of M3 receptors in the ciliary muscle and iris sphincter muscle of the eye.

  • Constipation: Arising from the blockade of M3 receptors in the gastrointestinal tract, leading to reduced motility.

  • Urinary Retention: Caused by the blockade of M3 receptors in the bladder.

  • Tachycardia (Increased Heart Rate): A potential consequence of blocking M2 receptors in the heart.

However, clinical trial data for Alvameline (Lu 25-109) have reported cholinergic adverse events such as increased salivation, dizziness, and gastrointestinal symptoms at various doses.[4] This suggests a complex dose-response relationship where the M1 agonistic effects might predominate or interact with the M2/M3 antagonism at certain concentrations. In vivo studies in animals indicated a low frequency of unwanted cholinergic-mediated effects at therapeutic doses.[3]

Q3: Are there any strategies to mitigate the M2/M3 antagonist side effects of this compound during pre-clinical research?

A3: Yes, several strategies can be investigated to mitigate the anticholinergic side effects of this compound in a research setting. These include dose-response optimization and co-administration with a muscarinic agonist.

  • Dose-Response Optimization: Carefully titrating the dose of this compound is crucial. The goal is to find a therapeutic window that maximizes M1 receptor agonism (for cognitive enhancement) while minimizing M2/M3 receptor antagonism (to reduce side effects).

  • Co-administration with a Muscarinic Agonist: Co-administering a peripherally acting muscarinic agonist, such as pilocarpine, could potentially counteract the M2/M3 antagonist effects of Alvameline in the periphery. Pilocarpine is known to stimulate salivary and lacrimal glands and can be used to manage dry mouth and dry eyes. Careful dose-finding studies for the co-administered agonist would be necessary to avoid exacerbating central cholinergic side effects.

Troubleshooting Guides

Issue 1: Observing Excessive Dry Mouth (Xerostomia) in Animal Models

Possible Cause: High M3 receptor antagonism at the administered dose of this compound.

Troubleshooting Steps:

  • Verify Dose: Double-check the dose calculation and administration of this compound.

  • Dose-Response Study: Conduct a dose-response study to determine the threshold for observing xerostomia. This will help identify a lower, effective dose with reduced side effects.

  • Co-administration of Pilocarpine:

    • Objective: To counteract the peripheral M3 antagonist effects on salivary glands.

    • Procedure: Administer a low dose of pilocarpine either prior to or concurrently with this compound.

    • Monitoring: Measure salivary flow at baseline and after treatment. (See Experimental Protocols section for a detailed methodology).

  • Quantitative Data Analysis: Compare salivary flow rates between animals treated with this compound alone and those receiving the co-administration.

Issue 2: Observing Significant Pupil Dilation (Mydriasis) in Animal Models

Possible Cause: High M3 receptor antagonism in the iris sphincter muscle.

Troubleshooting Steps:

  • Dose Evaluation: As with xerostomia, confirm the administered dose and consider a dose-reduction study.

  • Topical Pilocarpine Administration:

    • Objective: To locally counteract the mydriatic effects of this compound without significant systemic effects.

    • Procedure: Apply a low-concentration pilocarpine solution directly to the eye.

    • Monitoring: Measure pupil diameter at baseline and at various time points after administration. (See Experimental Protocols section for a detailed methodology).

  • Data Comparison: Analyze the difference in pupil diameter in animals treated with systemic this compound with and without topical pilocarpine.

Quantitative Data

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Alvameline (Lu 25-109)M1Agonist
M2Antagonist
M3Antagonist

Note: Specific Ki values for this compound at M1, M2, and M3 receptors are not consistently reported in publicly available literature. Researchers are advised to perform their own binding assays to determine these values for their specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Salivary Flow in Mice

Objective: To quantify the effect of this compound, with and without pilocarpine co-administration, on salivary secretion.

Materials:

  • This compound

  • Pilocarpine hydrochloride

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton balls or absorbent swabs

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

  • Baseline Saliva Collection:

    • Carefully place a pre-weighed cotton ball or swab in the animal's mouth for a fixed period (e.g., 2 minutes).

    • Remove the cotton ball/swab and place it in a pre-weighed microcentrifuge tube.

    • Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball/swab and tube.

  • Drug Administration:

    • Group 1 (Control): Administer vehicle.

    • Group 2 (Alvameline only): Administer the desired dose of this compound.

    • Group 3 (Co-administration): Administer pilocarpine (e.g., 0.5 mg/kg, intraperitoneally) followed by this compound at the desired dose and time interval.

  • Post-treatment Saliva Collection: At a predetermined time point after drug administration, repeat the saliva collection procedure as described in step 2.

  • Data Analysis: Express saliva production as mg of saliva per gram of body weight. Compare the results between the different treatment groups using appropriate statistical analysis.

Protocol 2: Measurement of Pupil Diameter in Rodents

Objective: To quantify the effect of this compound on pupil size and assess the mitigating effect of topical pilocarpine.

Materials:

  • This compound

  • Topical pilocarpine eye drops (low concentration)

  • A method for gentle restraint of the animal.

  • A high-resolution camera with a macro lens.

  • Image analysis software (e.g., ImageJ).

  • A consistent and controlled lighting environment.

Procedure:

  • Acclimatization: Acclimate the animal to the restraint and testing environment to minimize stress-induced changes in pupil size.

  • Baseline Measurement:

    • Gently restrain the animal and allow its eyes to adapt to the controlled lighting for a set period.

    • Capture a high-resolution image of the eye.

  • Drug Administration:

    • Systemic: Administer the desired dose of this compound.

    • Topical: For the mitigation group, instill one drop of low-concentration pilocarpine into the eye.

  • Post-treatment Measurement: At various time points after drug administration, capture images of the eye.

  • Image Analysis:

    • Use image analysis software to measure the diameter of the pupil in pixels.

    • Calibrate the pixel measurements to millimeters using a scale photographed at the same distance.

  • Data Analysis: Compare the changes in pupil diameter from baseline across the different treatment groups.

Visualizations

M_Receptor_Signaling_Pathways cluster_M1_M3 M1/M3 Receptor Signaling (Gq-coupled) cluster_M2 M2 Receptor Signaling (Gi-coupled) ACh_M1_M3 Acetylcholine / Alvameline (Agonist at M1) M1_M3 M1 / M3 Receptor ACh_M1_M3->M1_M3 Gq Gq Protein M1_M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response_M1_M3 Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Cellular_Response_M1_M3 PKC->Cellular_Response_M1_M3 ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Alvameline_Ant Alvameline (Antagonist) Alvameline_Ant->M2 Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_M2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_M2

Caption: Signaling pathways of M1/M3 and M2 muscarinic receptors.

Experimental_Workflow_Xerostomia start Start: Assess Xerostomia Side Effect animal_prep Animal Preparation (Anesthesia) start->animal_prep baseline_saliva Baseline Saliva Collection animal_prep->baseline_saliva grouping Divide into Treatment Groups baseline_saliva->grouping control Group 1: Vehicle grouping->control Control alvameline_only Group 2: this compound grouping->alvameline_only Test co_admin Group 3: Pilocarpine + Alvameline grouping->co_admin Mitigation drug_admin Drug Administration control->drug_admin alvameline_only->drug_admin co_admin->drug_admin post_treat_saliva Post-Treatment Saliva Collection drug_admin->post_treat_saliva data_analysis Data Analysis (Compare Salivary Flow) post_treat_saliva->data_analysis end End: Evaluate Mitigation data_analysis->end

Caption: Experimental workflow for assessing xerostomia mitigation.

Troubleshooting_Logic start Side Effect Observed (Xerostomia or Mydriasis) check_dose Is the dose within the expected therapeutic range? start->check_dose dose_high Yes check_dose->dose_high High dose_low No check_dose->dose_low Within Range reduce_dose Action: Conduct Dose-Response Study to find optimal dose dose_high->reduce_dose consider_coadmin Action: Consider Co-administration with a Muscarinic Agonist (e.g., Pilocarpine) dose_low->consider_coadmin implement_protocol Implement appropriate experimental protocol (Salivation or Pupillometry) reduce_dose->implement_protocol consider_coadmin->implement_protocol evaluate Evaluate Mitigation Efficacy implement_protocol->evaluate end Resolution evaluate->end

Caption: Troubleshooting logic for mitigating side effects.

References

Technical Support Center: Alvameline Maleate Degradation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Alvameline Maleate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental analysis and stability studies.

Troubleshooting Guide

This guide is designed to help you resolve specific issues during the analysis of this compound and its potential degradation products.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in the chromatogram of a stressed sample. Formation of degradation products.- Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to systematically identify potential degradation products.[1][2][3]- Utilize a stability-indicating analytical method, such as a gradient RP-HPLC method, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[4][5]- Employ mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and aid in structure elucidation.
Poor peak shape or resolution between this compound and impurity peaks. Inappropriate mobile phase composition or pH.- Adjust the mobile phase pH. For amine-containing compounds, a slightly acidic or basic pH can improve peak shape.- Modify the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.- Consider using an ion-pairing reagent if dealing with highly polar compounds.
Drifting retention times. - Inadequate column equilibration.- Changes in mobile phase composition.- Column temperature fluctuations.- Ensure the column is equilibrated for a sufficient time (at least 30 minutes) with the mobile phase before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.
Loss of this compound peak area over time in solution. Degradation of the analyte in the sample solvent.- Investigate the stability of this compound in the chosen diluent. Prepare samples fresh and analyze them immediately.- If degradation is observed, consider using a different solvent or adjusting the pH of the diluent to improve stability.
Appearance of a new peak corresponding to maleic acid. Degradation of the maleate salt moiety.- This may indicate the dissociation and potential degradation of the maleate counter-ion. Studies on other maleate salts have shown the maleate moiety can be unstable.- A specific analytical method may be required to monitor both the Alvameline and maleate content simultaneously.
Formation of an adduct with the active ingredient. Reaction between the active ingredient and the maleate moiety.- In some pharmaceutical formulations containing a maleate salt, an adduct between the active ingredient and maleic acid has been identified as a degradation product, particularly under thermal stress. This is a possibility to consider for this compound.

Frequently Asked Questions (FAQs)

1. What are the typical forced degradation conditions for a drug substance like this compound?

Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of a drug molecule. According to ICH guidelines, typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance (e.g., 60-80°C).

  • Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

2. What kind of analytical method is suitable for analyzing this compound and its degradation products?

A stability-indicating method (SIM) is required. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly developed and validated for this purpose. Key aspects of a suitable method include:

  • Specificity: The ability to resolve the this compound peak from all potential degradation products and formulation excipients.

  • Linearity, Accuracy, and Precision: The method must be validated according to ICH guidelines to ensure reliable and reproducible results.

3. Are there any known degradation products for this compound?

As of the latest search, specific degradation products for this compound are not publicly documented. However, based on studies of other pharmaceutical maleate salts, potential degradation pathways could involve the maleate moiety itself. It is crucial to perform comprehensive forced degradation studies to identify and characterize any potential degradants of this compound.

4. How should I handle and store this compound to minimize degradation?

To minimize degradation, this compound should be stored in well-closed containers, protected from light and moisture, at controlled room temperature. For solutions, it is advisable to prepare them fresh for analysis. Long-term storage of solutions should be avoided unless their stability has been established.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table represents an example of data that could be generated from a forced degradation study of this compound. Note: This data is illustrative and not based on actual experimental results for this compound.

Stress Condition % Degradation of this compound Major Degradation Product (Hypothetical) Relative Retention Time (RRT)
0.1 M HCl, 80°C, 4h12.5%Hydrolytic Degradant A0.85
0.1 M NaOH, 60°C, 2h25.2%Hydrolytic Degradant B1.15
10% H₂O₂, RT, 24h8.7%Oxidative Degradant C0.92
Dry Heat, 80°C, 48h5.1%Thermal Degradant D1.30
Photostability (ICH)3.4%Photolytic Degradant E1.08

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water:acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 10% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose solid this compound to light as per ICH Q1B guidelines. After exposure, dissolve the solid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method (Example)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 This compound Degradation Pathways cluster_stress Stress Conditions AM This compound Acid Acid Hydrolysis AM->Acid Base Base Hydrolysis AM->Base Oxidation Oxidation AM->Oxidation Heat Thermal AM->Heat Light Photolytic AM->Light DPs Degradation Products Acid->DPs Base->DPs Oxidation->DPs Heat->DPs Light->DPs

Caption: Potential degradation pathways of this compound under various stress conditions.

G cluster_1 Analytical Workflow for Stability Testing SamplePrep Sample Preparation (Stressed and Unstressed) HPLC RP-HPLC Analysis (Stability-Indicating Method) SamplePrep->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Analysis Data Analysis (% Degradation, Impurity Profile) Data->Analysis Report Reporting Analysis->Report

Caption: A typical experimental workflow for the stability testing of this compound.

Caption: A decision tree for troubleshooting unexpected peaks in a chromatogram.

References

Troubleshooting Alvameline Maleate variability in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alvameline Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues when using this compound in animal studies. The following information is presented in a question-and-answer format to directly address common challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation and Administration

Q1.1: What is the recommended vehicle for dissolving this compound for in vivo studies?

A1.1: For subcutaneous (s.c.) injections in rats, this compound can be dissolved in sterile saline (0.9% NaCl).[1] It is crucial to ensure the salt is fully dissolved before administration. For other routes or species, preliminary solubility and stability tests are recommended.

Q1.2: I'm observing precipitation in my this compound solution. What could be the cause and how can I prevent it?

A1.2: Precipitation of maleate salt formulations can be influenced by pH, concentration, and storage conditions. To prevent precipitation:

  • pH Adjustment: Ensure the pH of your saline vehicle is within a neutral range. Although specific stability data for this compound is limited in publicly available literature, maleate salts can be sensitive to pH changes.

  • Fresh Preparation: Prepare solutions fresh on the day of the experiment.

  • Sonication: Gentle warming (to 37°C) and sonication in an ultrasonic bath can aid in complete dissolution.[1]

  • Concentration: Avoid preparing highly concentrated stock solutions that may be prone to precipitation upon storage or dilution.

Q1.3: What are the appropriate storage conditions for this compound solutions?

A1.3: Stock solutions should be stored at or below -20°C for long-term stability.[1] For daily use, freshly prepared solutions are recommended to minimize degradation and ensure consistent dosing.

2. Dosing and Efficacy

Q2.1: What is a typical effective dose range for this compound in rodent models of cognitive impairment or brain injury?

A2.1: The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. A dose of 15 µmol/kg administered subcutaneously has been used in a rat model of traumatic brain injury.[1] For cognitive enhancement, doses in the range of 0.01 mg/kg have shown efficacy for other muscarinic agonists like sabcomeline in rats.[2] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2.2: I am not observing the expected pro-cognitive effects of this compound in my study. What are the potential reasons?

A2.2: Several factors can contribute to a lack of efficacy:

  • Suboptimal Dose: The dose used may be too low or too high, falling outside the therapeutic window. A comprehensive dose-response study is essential.

  • Animal Strain and Age: The cognitive performance and drug response can vary significantly between different rodent strains and age groups.

  • Behavioral Paradigm: The choice of cognitive task is critical. The Morris water maze is a widely used and reliable test for spatial learning and memory that is sensitive to muscarinic modulation.

  • Timing of Administration: The timing of drug administration relative to the behavioral testing can significantly impact the observed effects.

  • Drug Stability: Ensure the integrity of your this compound formulation, as degradation can lead to reduced potency.

3. Variability in Results

Q3.1: I am seeing high variability in the behavioral responses between my animals. What are the common sources of this variability?

A3.1: High variability is a common challenge in animal studies. Key factors to consider include:

  • Animal Handling: Consistent and gentle handling of the animals is crucial to minimize stress, which can significantly impact behavioral outcomes.

  • Environmental Factors: Ensure a consistent and controlled environment (e.g., light/dark cycle, temperature, noise levels) for all experimental groups.

  • Gender Differences: Pharmacokinetics and drug responses can differ between male and female rodents. It is advisable to either use a single sex or balance the sexes across your experimental groups and analyze the data accordingly.

  • Individual Animal Differences: Natural biological variation exists among animals. Sufficiently large group sizes are necessary to achieve statistical power and account for individual differences.

Q3.2: Could the time of day of the experiment influence the results?

A3.2: Yes, diurnal variations can influence both the baseline behavior of the animals and their response to pharmacological interventions. It is recommended to conduct all behavioral testing at the same time of day to minimize this source of variability.

4. Side Effects and Safety

Q4.1: What are the potential side effects of this compound in rodents?

A4.1: As a muscarinic agonist, this compound has the potential to induce cholinergic side effects. While specific studies on Alvameline (Lu 25-109) in vivo indicate a low frequency of unwanted cholinergic effects, it is important to monitor for signs such as:

  • Salivation

  • Tremors

  • Hypothermia

  • Gastrointestinal distress (e.g., diarrhea)

These effects are often dose-dependent. If significant side effects are observed, consider reducing the dose.

Q4.2: Does this compound affect locomotor activity?

A4.2: High doses of Alvameline (Lu 25-109) have been shown to inhibit spontaneous locomotor activity and motor coordination in mice. It is advisable to include an assessment of locomotor activity (e.g., open field test) to ensure that the observed effects on cognitive tasks are not confounded by motor impairments.

Quantitative Data

Due to the limited availability of comprehensive public data for this compound, the following tables provide a template for the kind of pharmacokinetic and dose-response data that should be generated in-house for robust experimental design.

Table 1: Template for Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
RatOral
RatSubcutaneous
MouseOral
MouseSubcutaneous

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Table 2: Template for Dose-Response of this compound on Cognitive Performance (e.g., Morris Water Maze Escape Latency)

Animal ModelDose (mg/kg, s.c.)NMean Escape Latency (s) ± SEM% Improvement vs. Vehicle
Scopolamine-induced amnesia in ratsVehicle
Low Dose
Mid Dose
High Dose

N: Number of animals per group; SEM: Standard error of the mean.

Experimental Protocols

Detailed Methodology: Morris Water Maze for Assessing Spatial Learning and Memory

The Morris water maze is a standard behavioral paradigm to assess hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 120-180 cm in diameter) filled with opaque water (22-24°C) containing a hidden escape platform submerged approximately 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.

  • Acquisition Phase:

    • Animals are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

    • For each trial, the animal is placed into the pool at one of four quasi-random start locations, facing the wall of the pool.

    • The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.

  • Probe Trial:

    • 24 hours after the final acquisition trial, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

Visualizations

Alvameline_Maleate_Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Variability High Variability in Results AnimalFactors Animal-Related Factors (Strain, Age, Sex, Stress) Variability->AnimalFactors Formulation Formulation Issues (Degradation, Precipitation) Variability->Formulation NoEffect Lack of Efficacy DoseIssues Dosing Problems (Suboptimal Dose, Timing) NoEffect->DoseIssues NoEffect->Formulation Assay Assay Sensitivity (Behavioral Paradigm) NoEffect->Assay SideEffects Adverse Side Effects HighDose Dose Too High SideEffects->HighDose Standardize Standardize Procedures (Handling, Environment) AnimalFactors->Standardize DoseResponse Conduct Dose-Response Study DoseIssues->DoseResponse FreshPrep Prepare Fresh Solutions (Check pH, Sonicate) Formulation->FreshPrep OptimizeAssay Optimize Behavioral Assay Assay->OptimizeAssay ReduceDose Reduce Dose HighDose->ReduceDose

Caption: Troubleshooting workflow for this compound experiments.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Cognitive Enhancement) Ca2->Downstream PKC->Downstream Alvameline This compound (Partial Agonist) Alvameline->M1R Binds to

Caption: Simplified M1 muscarinic receptor signaling pathway.

References

Technical Support Center: Alvameline Maleate Preclinical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacokinetic data for Alvameline Maleate in preclinical species is limited. The following information, including quantitative data, is provided as a representative guide for researchers. The experimental protocols and troubleshooting guides are based on standard preclinical pharmacokinetic study designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Alvameline?

A1: Alvameline acts as a partial agonist at the muscarinic M1 receptor and an antagonist at the M2 and M3 receptors.[1] Its activity at the M1 receptor is of particular interest for potential therapeutic effects on cognitive function.[1]

Q2: Which cytochrome P450 (CYP) enzymes are involved in the metabolism of Alvameline?

A2: In vitro studies using human liver microsomes have shown that Alvameline is metabolized by several CYP enzymes. CYP2D6 is the main enzyme responsible for its metabolism to the metabolite Lu 31-126. Other metabolites are formed by CYP1A2, CYP2A6, CYP2C19, and CYP3A4.[1]

Q3: What are the key considerations when designing a preclinical pharmacokinetic study for a compound like this compound?

A3: Key considerations include the selection of appropriate animal species (at least two, typically one rodent and one non-rodent), the route of administration that mimics the intended clinical route, the dose levels, and the blood sampling schedule.[2][3] The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic parameters for this compound in common preclinical species after intravenous (IV) and oral (PO) administration. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Intravenous (IV) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)t½ (h)CL (mL/min/kg)Vd (L/kg)AUC₀-inf (ng·h/mL)
Rat12.5255.4667
Mouse11.8457.3370
Dog0.54.2103.6833
Monkey0.53.8123.9694

t½: Half-life; CL: Clearance; Vd: Volume of Distribution; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Hypothetical Oral (PO) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC₀-t (ng·h/mL)F (%)
Rat54500.52.8150045
Mouse53000.252.075041
Dog22001.04.5120072
Monkey22500.84.0135078

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Bioavailability.

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Weight: 250-300 g

  • Acclimation: Minimum of 5 days prior to the study.

2. Dosing:

  • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 5% Dextrose in water) and administered as a bolus injection via the tail vein at a dose of 1 mg/kg.

  • Oral (PO): this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a dose of 5 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Plasma Preparation:

  • Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

5. Bioanalysis:

  • Plasma concentrations of Alvameline are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (t½, CL, Vd, AUC, Cmax, Tmax, F) are calculated using non-compartmental analysis software.

Troubleshooting Guide

Q: We are observing high variability in our pharmacokinetic data between animals in the same group. What could be the cause?

A: High inter-animal variability can stem from several factors:

  • Inconsistent Dosing Technique: Ensure accurate and consistent administration of the test compound. For oral gavage, check for proper placement to avoid dosing into the lungs.

  • Animal Health: Underlying health issues in some animals can affect drug metabolism and disposition. Ensure all animals are healthy before the study.

  • Stress: Stress can alter physiological parameters and affect pharmacokinetics. Handle animals properly to minimize stress.

  • Food and Water Access: Variations in food consumption can impact drug absorption, especially for orally administered compounds. Standardize fasting and feeding protocols.

Q: Our measured plasma concentrations are much lower than expected. What are some potential reasons?

A: Lower than expected plasma concentrations could be due to:

  • Poor Solubility/Bioavailability: The compound may have low solubility in the formulation or poor absorption from the gastrointestinal tract. Consider formulation optimization.

  • Rapid Metabolism: The compound might be rapidly metabolized in the liver (first-pass metabolism) or other tissues.

  • Sample Degradation: The analyte may be unstable in the biological matrix or during storage. Ensure proper sample handling and storage conditions.

  • Analytical Issues: Problems with the bioanalytical method, such as matrix effects or improper standard curve preparation, can lead to inaccurate quantification.

Q: We are seeing unexpected animal toxicity at our intended dose. What steps should we take?

A: Unexpected toxicity requires immediate attention:

  • Dose Reduction: Lower the dose to a level that is well-tolerated.

  • Vehicle Toxicity: Ensure the vehicle used for dosing is non-toxic at the administered volume.

  • Metabolite Toxicity: A metabolite of the parent compound could be responsible for the toxicity.

  • Off-Target Effects: The compound may have unintended pharmacological effects.

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase Protocol_Design Protocol Design (Species, Dose, Route) Acclimation Animal Acclimation (5-7 days) Protocol_Design->Acclimation Finalize Dosing Dosing (IV or PO) Acclimation->Dosing Start Study Sampling Blood Sampling (Serial Timepoints) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Bioanalysis Bioanalysis (LC-MS/MS) Storage->Bioanalysis Analyze Batches PK_Analysis PK Analysis (Software) Bioanalysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

M1_Receptor_Signaling Alvameline Alvameline M1_Receptor Muscarinic M1 Receptor (Gq-coupled) Alvameline->M1_Receptor Binds as Partial Agonist G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway for a muscarinic M1 receptor agonist like Alvameline.

References

Technical Support Center: Alvameline Maleate Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for addressing challenges related to the blood-brain barrier (BBB) penetration of Alvameline Maleate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Alvameline and why is its blood-brain barrier (BBB) penetration a critical factor?

A1: Alvameline (also known as Lu 25-109) is an experimental drug that acts as a partial agonist at M1 muscarinic receptors and an antagonist at M2/M3 receptors.[1][2] It was investigated primarily for the treatment of Alzheimer's disease.[2] Since its therapeutic target, the M1 receptor, is located within the central nervous system (CNS), the compound must effectively cross the highly selective blood-brain barrier to exert its pharmacological effect. Insufficient BBB penetration is a primary reason for the failure of many CNS drug candidates.[3][4]

Q2: What are the key physicochemical properties of Alvameline, and how do they predict its potential for BBB penetration?

A2: The physicochemical properties of a small molecule are primary determinants of its ability to passively diffuse across the BBB. Generally, CNS drugs are favored by having a low molecular weight (<400 Da), moderate lipophilicity (cLogP 2-4), and a small polar surface area (PSA < 70 Ų). Alvameline's molecular weight is favorable, but its low lipophilicity suggests that passive diffusion may be limited.

Data Presentation: Physicochemical Properties of Alvameline

PropertyValueImplication for BBB Penetration
Molecular Weight 193.25 g/mol Favorable (low)
Lipophilicity (XLogP3) 0.7Potentially Limiting (low lipophilicity can hinder passive diffusion)
IUPAC Name 5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridineN/A

Q3: My in vivo studies show low brain-to-plasma concentration ratios for this compound. What are the likely causes?

A3: Low brain uptake can be attributed to several factors:

  • Poor Passive Permeability: As suggested by its low XLogP value, Alvameline may not be lipophilic enough to efficiently diffuse across the lipid membranes of the brain endothelial cells.

  • Active Efflux: Alvameline could be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump xenobiotics from the brain back into the bloodstream, significantly reducing CNS exposure.

  • Plasma Protein Binding: A high fraction of the drug bound to plasma proteins is not available to cross the BBB. Only the unbound drug can penetrate the brain.

Q4: My Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) suggests Alvameline has moderate permeability, but in vivo results are poor. How do I troubleshoot this discrepancy?

A4: This is a common issue and often points towards active biological processes not captured by the PAMPA model. The PAMPA assay only measures passive, transcellular diffusion. The discrepancy suggests that while Alvameline may have the basic physical ability to cross a lipid membrane, its concentration in the brain is being limited by other factors in vivo. The most likely cause is active efflux by transporters like P-gp. To investigate this, you should proceed with cell-based or in vivo models that incorporate these transporters.

Q5: How can I experimentally determine if Alvameline is a substrate for P-glycoprotein (P-gp) efflux?

A5: You can use several models:

  • In Vitro Cell-Based Assays: Use cell lines that overexpress P-gp, such as MDCK-MDR1 cells, in a transwell assay. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 is indicative of active efflux.

  • In Situ Brain Perfusion: This in vivo technique allows for the perfusion of the brain with a solution containing Alvameline, with and without a known P-gp inhibitor (e.g., cyclosporin A). A significant increase in the brain uptake of Alvameline in the presence of the inhibitor strongly suggests it is a P-gp substrate.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines a method to assess the passive permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • This compound and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • Plate shaker and UV/Vis or LC-MS/MS plate reader

Methodology:

  • Prepare Solutions: Dissolve this compound and controls in DMSO to create 10 mM stock solutions. Prepare the final donor solution by diluting the stock solution in PBS (pH 7.4) to a final concentration of 50-100 µM (final DMSO concentration should be ≤1%).

  • Coat Membrane: Prepare the PAMPA membrane solution (e.g., 2% w/v porcine brain lipid in dodecane). Carefully pipette 5 µL of this solution onto the membrane of each well in the filter (donor) plate.

  • Assemble PAMPA Plate: Add 300 µL of fresh PBS to each well of the acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate, creating the "sandwich".

  • Add Compound: Carefully add 150 µL of the donor solution (containing Alvameline or controls) to each well of the filter plate.

  • Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-5 hours on a plate shaker (gentle agitation).

  • Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Results are often classified based on the Papp value.

Data Presentation: Example BBB Permeability Classification

Permeability ClassPapp (10⁻⁶ cm/s)CNS Penetration
High> 6.0High
Medium2.0 - 6.0Medium
Low< 2.0Low
Protocol 2: In Situ Brain Perfusion Technique

This advanced in vivo technique provides a robust measure of brain uptake without interference from peripheral metabolism.

Objective: To determine the unidirectional influx constant (Kin) of this compound into the brain.

Materials:

  • Anesthetized rat or mouse

  • Surgical tools, stereotaxic frame

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂, warmed to 37°C)

  • Radiolabeled ([³H] or [¹⁴C]) this compound

  • Vascular space marker (e.g., [¹⁴C]-sucrose)

  • P-gp inhibitor (optional, e.g., cyclosporin A)

  • Scintillation counter and vials

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine) and place it on a heating pad to maintain body temperature.

  • Surgical Procedure: Expose the common carotid artery. Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusing the brain with the buffer at a constant flow rate (e.g., 10 mL/min for rats). The perfusate should contain a known concentration of radiolabeled Alvameline and the vascular marker.

  • Timing: Perfuse for a short, defined period (e.g., 30-120 seconds) to measure the initial rate of uptake.

  • Sample Collection: At the end of the perfusion, decapitate the animal, remove the brain, and dissect the relevant brain region (e.g., ipsilateral hemisphere).

  • Analysis: Homogenize the brain tissue and measure the radioactivity using liquid scintillation counting. Also, measure the radioactivity in an aliquot of the perfusate.

  • Calculate Uptake: Calculate the brain uptake clearance (Kin) using the amount of drug in the brain, correcting for the amount in the residual vascular space, and dividing by the perfusate concentration and perfusion time.

Visualizations and Workflows

Signaling Pathway: M1 Muscarinic Receptor Activation

M1_Signaling_Pathway Alvameline Alvameline (Agonist) M1R M1R Alvameline->M1R Binds IP3 IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release DAG DAG PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Cognitive Effects Ca_Release->Response PKC->Response Gq Gq M1R->Gq Activates PLC PLC Gq->PLC Activates PLC->IP3 Generates PLC->DAG Generates

Workflow: Assessing BBB Penetration of a CNS Drug Candidate

BBB_Workflow start Start: CNS Drug Candidate (e.g., Alvameline) in_silico In Silico Prediction (MW, LogP, PSA) start->in_silico pampa In Vitro Passive Permeability (PAMPA-BBB) in_silico->pampa cell_based In Vitro Efflux Assay (e.g., MDCK-MDR1) pampa->cell_based If permeability is moderate/high stop Stop or Redesign pampa->stop If permeability is very low in_vivo In Vivo Brain Uptake (In Situ Perfusion or B/P Ratio) cell_based->in_vivo decision Sufficient CNS Exposure? in_vivo->decision decision->stop No proceed Proceed to PK/PD Studies decision->proceed Yes

Troubleshooting Guide: Diagnosing Low Brain Uptake

Troubleshooting_BBB start Problem: Low In Vivo Brain Uptake check_physchem check_physchem start->check_physchem conclusion_efflux Conclusion: Active Efflux is Limiting Uptake conclusion_passive Conclusion: Poor Passive Permeability conclusion_binding Conclusion: High Plasma Binding Limits Free Fraction check_physchem->conclusion_passive LogP too low or PSA too high check_pampa check_pampa check_physchem->check_pampa Properties seem OK check_pampa->conclusion_passive Permeability is low efflux_assay efflux_assay check_pampa->efflux_assay Permeability is moderate/high efflux_assay->conclusion_efflux High Efflux Ratio protein_binding protein_binding efflux_assay->protein_binding Low Efflux Ratio protein_binding->conclusion_binding

References

Validation & Comparative

A Comparative Efficacy Analysis of Alvameline Maleate and Xanomeline for Muscarinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of two prominent muscarinic receptor agonists: Alvameline Maleate (also known as LU 25-109) and Xanomeline. Both compounds have been investigated for their therapeutic potential in treating central nervous system disorders, primarily by targeting M1 and M4 muscarinic acetylcholine receptors. This document summarizes their pharmacological profiles, preclinical efficacy, and underlying mechanisms of action, presenting quantitative data in structured tables and visualizing key pathways and workflows.

In Vitro Pharmacological Profiles

The initial characterization of a drug's efficacy begins with its in vitro pharmacology, specifically its binding affinity and functional activity at its target receptors. Both Alvameline and Xanomeline have been evaluated for their interactions with the five muscarinic receptor subtypes (M1-M5).

Receptor Binding Affinity

Receptor binding affinity, typically measured as the inhibition constant (Kᵢ), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. While comprehensive binding data for Alvameline across all muscarinic subtypes is limited in the available literature, Xanomeline has been more extensively characterized.

Table 1: Muscarinic Receptor Binding Affinities (Kᵢ, nM)

CompoundM1M2M3M4M5Other Receptors (Kᵢ, nM)
This compound Partial Agonist¹Antagonist¹Antagonist¹N/AN/AN/A
Xanomeline ~10-42[1][2]~30s or higher[1]~30s or higher[1]~10-15[1]~30s or higher5-HT1A (>120), 5-HT2A (>120)
Functional Activity

Functional assays measure the biological response elicited by a drug upon binding to its receptor. For agonists, this is often quantified by the half-maximal effective concentration (EC₅₀) or potency, and the maximal effect (Eₘₐₓ) or efficacy.

Xanomeline is described as a functionally selective M1/M4 muscarinic receptor agonist. Alvameline is characterized as a partial agonist at the M1 receptor and an antagonist at the M2 and M3 receptors.

Table 2: Muscarinic Receptor Functional Activity

CompoundReceptorAssay TypeParameterValue
This compound M1N/AEC₅₀30 nM
M2GTPγS bindingEC₅₀296 nM
M3Contraction Assay (pKb)pKₑ6.2 (human detrusor)
Xanomeline M1Phosphoinositide (PI) HydrolysisEC₅₀~10-100 nM
M4cAMP AccumulationIC₅₀25.12 nM
M1[³⁵S]GTPγS bindingAgonistPotent full agonist
M2[³⁵S]GTPγS bindingPartial Agonist40% of carbachol max response

Preclinical Efficacy

The therapeutic potential of Alvameline and Xanomeline has been evaluated in various preclinical animal models designed to mimic symptoms of psychosis and cognitive impairment.

Antipsychotic-like Activity

Animal models of psychosis often involve inducing hyperlocomotion with psychostimulants like amphetamine. The ability of a test compound to attenuate this hyperactivity is considered a predictor of antipsychotic efficacy. Xanomeline has demonstrated efficacy in such models.

Table 3: Efficacy in Preclinical Models of Psychosis

CompoundAnimal ModelKey Findings
This compound N/AData not available in the cited literature.
Xanomeline Amphetamine-induced hyperlocomotion (rats)Inhibits hyperlocomotion, suggesting antipsychotic potential.
Phencyclidine (PCP)-induced deficits (mice)Attenuates cortico-limbic BOLD signal response and fronto-hippocampal hyper-connectivity.
Cognitive Enhancement

Cognitive deficits are a core feature of several neuropsychiatric disorders. The scopolamine-induced amnesia model is a widely used paradigm to assess the pro-cognitive effects of novel compounds.

Table 4: Efficacy in Preclinical Models of Cognitive Impairment

CompoundAnimal ModelKey Findings
This compound Traumatic Brain Injury (rats)Improves cognitive function.
Xanomeline Scopolamine-induced cognitive deficit (monkeys)Reversed cognitive deficits.
NMDA antagonist-induced deficits (mice)Modulates functional connectivity changes.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Alvameline and Xanomeline are mediated through the activation of specific downstream signaling pathways upon binding to M1 and M4 muscarinic receptors.

M1 and M4 Receptor Signaling

Activation of the M1 receptor, which is coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The M4 receptor, on the other hand, is coupled to Gi/o proteins and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

M1_M4_Signaling_Pathways cluster_M1 M1 Receptor Signaling (Gq/11-coupled) cluster_M4 M4 Receptor Signaling (Gi/o-coupled) M1_Agonist Alvameline / Xanomeline M1R M1 Receptor M1_Agonist->M1R activates Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation & Cognitive Enhancement Ca2->Neuronal_Excitation PKC->Neuronal_Excitation M4_Agonist Xanomeline M4R M4 Receptor M4_Agonist->M4R activates Gio Gi/o M4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Dopamine_Modulation Dopamine Release Modulation cAMP->Dopamine_Modulation

M1 and M4 receptor downstream signaling pathways.

Experimental Workflow for Efficacy Evaluation

The evaluation of novel muscarinic agonists typically follows a standardized workflow, from initial in vitro characterization to in vivo assessment of efficacy in relevant animal models.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Models cluster_2 Data Analysis & Outcome Binding_Assay Receptor Binding Assays (Ki determination) Functional_Assay Functional Assays (EC50, Emax determination) Psychosis_Model Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) Binding_Assay->Psychosis_Model Functional_Assay->Psychosis_Model Cognition_Model Models of Cognitive Impairment (e.g., Scopolamine-induced deficit) Data_Analysis Quantitative Data Analysis Psychosis_Model->Data_Analysis Cognition_Model->Data_Analysis Efficacy_Assessment Assessment of Therapeutic Potential Data_Analysis->Efficacy_Assessment

General experimental workflow for evaluating muscarinic agonist efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of muscarinic agonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

  • Objective: To determine the Kᵢ of Alvameline and Xanomeline at M1-M5 receptors.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtypes (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Test compounds (this compound, Xanomeline).

    • Assay buffer, filter plates, scintillation fluid, and a scintillation counter.

  • Protocol:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Alvameline and Xanomeline at Gᵢ/ₒ-coupled muscarinic receptors (M2, M4).

  • Materials:

    • Cell membranes expressing the target receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test compounds.

    • Assay buffer, filter plates, and a scintillation counter.

  • Protocol:

    • Pre-incubate cell membranes with the test compound at various concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to G proteins.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the data to determine EC₅₀ and Eₘₐₓ values.

Amphetamine-Induced Hyperlocomotion in Rodents

This in vivo model is used to assess the antipsychotic potential of a drug.

  • Objective: To evaluate the ability of Alvameline and Xanomeline to reverse amphetamine-induced hyperlocomotion.

  • Animals: Male rats or mice.

  • Materials:

    • d-Amphetamine.

    • Test compounds.

    • Open-field activity chambers equipped with photobeams.

  • Protocol:

    • Acclimatize the animals to the testing room and activity chambers.

    • Administer the test compound or vehicle at a specified time before the amphetamine challenge.

    • Administer d-amphetamine (typically 0.5-2.0 mg/kg, i.p.) to induce hyperlocomotion.

    • Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).

    • Compare the locomotor activity of the drug-treated groups to the vehicle- and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic efficacy.

Scopolamine-Induced Cognitive Deficit in Rodents

This model is used to evaluate the pro-cognitive or cognition-enhancing effects of a compound.

  • Objective: To assess the ability of Alvameline and Xanomeline to reverse scopolamine-induced memory impairment.

  • Animals: Male rats or mice.

  • Materials:

    • Scopolamine.

    • Test compounds.

    • Apparatus for a cognitive task (e.g., Morris water maze, T-maze, novel object recognition).

  • Protocol:

    • Train the animals on the selected cognitive task to establish a baseline performance.

    • On the test day, administer the test compound or vehicle.

    • After a set pre-treatment time, administer scopolamine (typically 0.5-1.0 mg/kg, i.p.) to induce cognitive impairment.

    • After a short delay, test the animals on the cognitive task.

    • Compare the performance of the drug-treated groups to the vehicle- and scopolamine-only control groups. A significant improvement in performance in the drug-treated groups indicates a reversal of the cognitive deficit.

Conclusion

Both this compound and Xanomeline demonstrate activity at muscarinic receptors, with Xanomeline showing a preferential agonist profile for M1 and M4 subtypes. The available preclinical data for Xanomeline suggests potential efficacy in treating both psychosis-like symptoms and cognitive deficits. While Alvameline has also shown pro-cognitive effects in a preclinical model, a more comprehensive head-to-head comparison is limited by the lack of publicly available, detailed pharmacological and preclinical efficacy data for Alvameline across the same range of assays as Xanomeline. Further research is warranted to fully elucidate the comparative efficacy and therapeutic potential of these two compounds.

References

A Comparative Guide to Alvameline Maleate and Cevimeline for M1 Muscarinic Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alvameline Maleate and Cevimeline, focusing on their efficacy and potency as M1 muscarinic acetylcholine receptor agonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Alvameline (Lu 25-109) and Cevimeline (AF102B) are both muscarinic receptor agonists that have been investigated for their therapeutic potential, particularly in conditions associated with cholinergic deficits such as Alzheimer's disease and Sjögren's syndrome. A key target for these compounds is the M1 muscarinic acetylcholine receptor, which is highly expressed in the central nervous system and plays a crucial role in cognitive processes. This guide offers a detailed comparison of their M1 agonistic properties.

Quantitative Comparison of M1 Agonism

The following table summarizes the key pharmacological parameters of this compound and Cevimeline at the human M1 muscarinic receptor, as well as their activity at other muscarinic receptor subtypes, providing insight into their selectivity profiles.

ParameterThis compound (Lu 25-109)CevimelineReference Compound(s)
M1 Receptor
Potency (EC50)30 nM (0.03 µM)[1]23 nM (0.023 µM)[2]
Efficacy (Emax)82%[1]Data not explicitly found
M2 Receptor
Potency (EC50)1.57 µM[1]1.04 µM[2]
Efficacy (Emax)85%Data not explicitly found
M3 Receptor
Potency (EC50)44 nM (0.044 µM)48 nM (0.048 µM)
Efficacy (Emax)109%Data not explicitly found
M4 Receptor
Potency (EC50)1.56 µM1.31 µM
Efficacy (Emax)55%Data not explicitly found
M5 Receptor
Potency (EC50)850 nM (0.85 µM)63 nM (0.063 µM)
Efficacy (Emax)34%Data not explicitly found

Note: Efficacy (Emax) for Alvameline is presented as a percentage of the maximal response to a reference full agonist. While Cevimeline is a potent M1 agonist, specific Emax values were not available in the searched literature. Cevimeline is also known to act as a partial agonist at the M3 receptor. Alvameline is characterized as a partial M1 agonist and an M2/M3 antagonist.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by an agonist such as Alvameline or Cevimeline initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to various downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Alvameline/Cevimeline) M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments used to characterize M1 receptor agonists.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay measures the affinity of a compound for the M1 receptor by assessing its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing M1 receptors B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) A->B C Add increasing concentrations of test compound (Alvameline or Cevimeline) B->C D Incubate to reach equilibrium C->D E Separate bound and free radioligand via filtration D->E F Quantify radioactivity of bound radioligand E->F G Plot % inhibition vs. log [test compound] F->G H Calculate IC50 and Ki values G->H

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (this compound or Cevimeline).

  • Equilibrium: The incubation is carried out at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining Potency, EC50, and Efficacy, Emax)

This functional assay measures the ability of an agonist to stimulate the M1 receptor and elicit a downstream cellular response, specifically the mobilization of intracellular calcium.

Experimental Workflow:

Calcium_Mobilization_Workflow A Plate cells expressing M1 receptors in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add increasing concentrations of test compound (Alvameline or Cevimeline) B->C D Measure fluorescence intensity over time using a plate reader C->D E Determine the peak fluorescence response for each concentration D->E F Plot response vs. log [test compound] E->F G Calculate EC50 and Emax values F->G

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: A stable cell line expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) is seeded into a 96- or 384-well black-walled, clear-bottom microplate and cultured overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye extrusion, and incubated at 37°C for 30-60 minutes.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). After recording a baseline fluorescence, serial dilutions of the test compound (this compound or Cevimeline) are added to the wells.

  • Signal Detection: The fluorescence intensity is monitored kinetically over a period of time (e.g., 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The potency (EC50), which is the concentration of the agonist that produces 50% of the maximal response, and the efficacy (Emax), the maximum response produced by the agonist, are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression. Efficacy is often expressed as a percentage of the response to a full agonist like acetylcholine.

Conclusion

Both this compound and Cevimeline are potent agonists at the M1 muscarinic receptor, with EC50 values in the low nanomolar range. Alvameline is a partial agonist, while Cevimeline is also a potent agonist with additional activity at the M3 receptor. The choice between these two compounds for research or therapeutic development will depend on the desired pharmacological profile, including the required level of efficacy and the acceptable off-target activity at other muscarinic receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation and comparison of these and other M1 agonists.

References

A Comparative In Vivo Analysis of Alvameline Maleate and Pilocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Alvameline Maleate and Pilocarpine, two muscarinic acetylcholine receptor agonists with distinct receptor selectivity profiles and therapeutic applications. This analysis is supported by experimental data to inform preclinical research and drug development in areas such as cognitive disorders and xerostomia.

Executive Summary

This compound and Pilocarpine both exert their effects through the activation of muscarinic acetylcholine receptors, but their differing affinities for receptor subtypes lead to distinct physiological and potential therapeutic outcomes. This compound is a partial agonist at the M1 receptor and an antagonist at M2 and M3 receptors, a profile that suggests potential for cognitive enhancement with a reduced side-effect profile. In contrast, Pilocarpine is a non-selective muscarinic agonist with pronounced effects on M3 receptors, making it a standard treatment for xerostomia and glaucoma, but also associated with a range of cholinergic side effects. This guide delves into the in vivo data comparing their efficacy in cognitive enhancement and salivation, alongside their side-effect profiles.

Data Presentation

Table 1: Comparative Efficacy in Cognitive Enhancement (Rodent Models)
ParameterThis compoundPilocarpineCitation
Animal Model Rats with traumatic brain injury24-month-old rats (age-related cognitive decline)[1]
Cognitive Task Morris Water MazeOlfactory discrimination and social recognition memory tasks[1][2]
Dosage Not specified in abstract30 mg/kg, i.p. (once per day for 21 days)[2]
Observed Effect Improved cognitive functionImproved performance in both olfactory discrimination and social recognition[1]
Magnitude of Effect Not specified in abstractSignificantly improved performance compared to untreated aged rats
Table 2: Comparative Sialogogic Effects (Rodent Models)
ParameterThis compound (as an M3 Antagonist)Pilocarpine (as a Muscarinic Agonist)Citation
Animal Model Not directly studied for sialogogic effects; antagonism at M3 suggests reduction of salivation.Male Holtzman rats
Dosage N/A4 µmol/kg, i.p.
Observed Effect Expected to reduce salivation due to M3 antagonism.Increased salivation
Magnitude of Effect N/A463 ± 26 mg/7 min (vs. saline)
Table 3: Comparative Side Effect Profile (In Vivo)
Side EffectThis compoundPilocarpineCitation
Salivation Likely reduced due to M3 antagonism.Increased
Cardiovascular Not specified in available abstracts.Can cause cardiovascular decompensation in excessive doses.
CNS Being investigated for cognitive enhancement.Can induce status epilepticus at high doses.
Other Cholinergic Effects Expected to be minimal due to M2/M3 antagonism.Sweating, nausea, urinary frequency.

Signaling Pathways

The differential effects of this compound and Pilocarpine can be attributed to their interactions with different muscarinic receptor subtypes, which in turn activate distinct intracellular signaling cascades.

Comparative Signaling Pathways of M1 and M3 Receptors cluster_0 This compound (Partial M1 Agonist) cluster_1 Pilocarpine (Non-selective Agonist) Alvameline This compound M1 M1 Receptor Alvameline->M1 Partial Agonist Gq_11 Gq/11 M1->Gq_11 PLC_M1 Phospholipase C Gq_11->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 Hydrolyzes IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_M1 ↑ Intracellular Ca²⁺ IP3_M1->Ca_M1 PKC_M1 Protein Kinase C DAG_M1->PKC_M1 Cognitive Cognitive Enhancement Ca_M1->Cognitive PKC_M1->Cognitive Pilocarpine Pilocarpine M3 M3 Receptor Pilocarpine->M3 Agonist Gq_11_M3 Gq/11 M3->Gq_11_M3 PLC_M3 Phospholipase C Gq_11_M3->PLC_M3 PIP2_M3 PIP2 PLC_M3->PIP2_M3 Hydrolyzes IP3_M3 IP3 PIP2_M3->IP3_M3 DAG_M3 DAG PIP2_M3->DAG_M3 Ca_M3 ↑ Intracellular Ca²⁺ IP3_M3->Ca_M3 Salivation Salivation Ca_M3->Salivation

Caption: M1 and M3 receptor signaling pathways.

Experimental Workflows

A comparative in vivo study would involve assessing both cognitive and physiological responses in a rodent model.

Comparative In Vivo Experimental Workflow cluster_0 Phase 1: Animal Preparation & Dosing cluster_1 Phase 2: Cognitive Assessment cluster_2 Phase 3: Physiological Assessment cluster_3 Phase 4: Data Analysis Animal_Model Rodent Model (e.g., Rats) Group_A Group A: Vehicle Control Animal_Model->Group_A Random Assignment Group_B Group B: this compound Animal_Model->Group_B Random Assignment Group_C Group C: Pilocarpine Animal_Model->Group_C Random Assignment MWM Morris Water Maze Group_A->MWM Saliva_Collection Saliva Collection Group_A->Saliva_Collection Pupillometry Pupillometry Group_A->Pupillometry Group_B->MWM Group_B->Saliva_Collection Group_B->Pupillometry Group_C->MWM Group_C->Saliva_Collection Group_C->Pupillometry Data_Collection_Cognition Record Escape Latency, Path Length MWM->Data_Collection_Cognition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection_Cognition->Statistical_Analysis Data_Collection_Physiology Measure Saliva Volume, Pupil Diameter Saliva_Collection->Data_Collection_Physiology Pupillometry->Data_Collection_Physiology Data_Collection_Physiology->Statistical_Analysis Comparison Comparative Analysis of Efficacy and Side Effects Statistical_Analysis->Comparison

Caption: Workflow for in vivo drug comparison.

Experimental Protocols

Morris Water Maze for Cognitive Assessment

Objective: To assess spatial learning and memory in rodents.

Materials:

  • A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform submerged just below the water surface.

  • A video tracking system and software.

  • Distinct visual cues placed around the room.

Procedure:

  • Habituation: Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Training Trials:

    • Place the escape platform in a fixed quadrant of the pool.

    • Gently place the animal into the water facing the pool wall from one of four randomized starting positions.

    • Allow the animal to swim and find the submerged platform for a maximum of 60-90 seconds.

    • If the animal fails to find the platform within the allotted time, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for 5 consecutive days.

  • Probe Trial:

    • 24 hours after the last training trial, remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Key metrics for comparison include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Measurement of Salivary Flow

Objective: To quantify the amount of saliva produced in response to a sialogogic agent.

Materials:

  • Anesthetic (e.g., ketamine/xylazine).

  • Pilocarpine solution.

  • Pre-weighed cotton swabs or absorbent paper.

  • Microcentrifuge tubes.

  • A sensitive scale.

Procedure:

  • Anesthetize the animal.

  • Weigh a pre-prepared cotton swab or absorbent paper.

  • Carefully place the absorbent material in the animal's oral cavity for a set period (e.g., 2 minutes) to collect baseline saliva.

  • Administer the test compound (Pilocarpine or this compound) via intraperitoneal injection.

  • At specified time intervals post-injection, place a new pre-weighed absorbent material in the oral cavity for a set duration to collect stimulated saliva.

  • Immediately after collection, place the wet absorbent material in a sealed microcentrifuge tube and weigh it.

  • The difference in weight between the wet and dry absorbent material represents the volume of saliva produced.

Pupillometry for Miosis/Mydriasis Assessment

Objective: To measure changes in pupil diameter as an indicator of muscarinic receptor activity in the eye.

Materials:

  • A pupillometer or a high-resolution camera with infrared illumination.

  • A controlled light source.

  • Animal restraining device.

Procedure:

  • Acclimate the animal to a dark environment for a defined period to allow for pupil dilation.

  • Gently restrain the animal to minimize head movement.

  • Record the baseline pupil diameter using the pupillometer or camera.

  • Administer the test compound (e.g., eye drops containing this compound or Pilocarpine).

  • At set time intervals post-administration, record the pupil diameter.

  • A light stimulus can be applied to assess the pupillary light reflex and its modulation by the test compounds.

  • Data Analysis: Compare the change in pupil diameter from baseline for each treatment group. M3 agonism (Pilocarpine) is expected to cause miosis (constriction), while M3 antagonism (this compound) may cause mydriasis (dilation).

Conclusion

The in vivo data suggests that this compound and Pilocarpine have distinct and potentially complementary therapeutic profiles. This compound's M1 agonism and M2/M3 antagonism make it a promising candidate for treating cognitive deficits with a potentially favorable side-effect profile, minimizing the cholinergic adverse effects commonly associated with non-selective muscarinic agonists. Conversely, Pilocarpine remains a potent sialogogue due to its strong M3 receptor agonism, making it effective for conditions like xerostomia. The choice between these agents in a drug development program will critically depend on the desired therapeutic outcome and the tolerance for specific side effects. Further head-to-head in vivo comparative studies are warranted to fully elucidate their relative efficacy and safety profiles.

References

Validating M1 Receptor Engagement in Brain Slices: A Comparative Guide to Alvameline Maleate and Other Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alvameline Maleate's performance in validating M1 muscarinic acetylcholine receptor (M1R) engagement in brain slices against other well-established M1 agonists, Xanomeline and Cevimeline. This guide synthesizes available experimental data and outlines detailed methodologies for key experiments.

Overview of M1 Receptor Agonists

Muscarinic M1 receptors are pivotal in regulating neuronal excitability and synaptic plasticity, making them a key target for therapeutic interventions in neurological disorders such as Alzheimer's disease and schizophrenia. Validating the engagement of novel compounds with M1 receptors in a physiologically relevant ex vivo setting, such as acute brain slices, is a critical step in drug discovery. This guide focuses on this compound, a partial M1 receptor agonist and M2/M3 receptor antagonist, and compares its known functional profile with that of Xanomeline, another M1-preferring agonist, and Cevimeline, an M1/M3 agonist.

Comparative Efficacy in M1 Receptor Engagement

The following tables summarize the available quantitative data from in vitro and in vivo studies to compare the efficacy of this compound, Xanomeline, and Cevimeline in engaging M1 receptors. It is important to note that direct comparative studies in brain slices are limited, and the data presented is compiled from various sources.

Table 1: In Vitro M1 Receptor Activation Profile

CompoundReceptor ProfileAssay TypePreparationKey Findings
This compound (LU 25-109) Partial M1 Agonist, M2/M3 AntagonistPhosphoinositide (PI) HydrolysisIn vivo (mouse brain)Did not significantly stimulate PI hydrolysis, a key downstream signaling pathway of M1 receptor activation.
Xanomeline M1/M4 Preferring AgonistPhosphoinositide (PI) HydrolysisIn vivo (mouse brain)Robustly stimulated PI hydrolysis.
ElectrophysiologyRat Hippocampal SlicesIncreased intrinsic excitability and spontaneous firing rates of CA1 pyramidal cells.
Cevimeline M1/M3 AgonistElectrophysiologyRat Superior Salivatory Nucleus SlicesInduced inward currents and increased the frequency of miniature excitatory postsynaptic currents (mEPSCs).

Table 2: Electrophysiological Effects on Neuronal Excitability in Brain Slices

CompoundBrain RegionNeuronal PopulationObserved Effect
This compound Data not available in published literature--
Xanomeline Hippocampus (CA1)Pyramidal NeuronsIncreased intrinsic excitability and firing rate.
Cevimeline Superior Salivatory NucleusPreganglionic NeuronsMembrane depolarization and increased mEPSC frequency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.

Brain Slice Preparation for Electrophysiology

Objective: To prepare viable acute brain slices for electrophysiological recordings.

Materials:

  • Rodent (rat or mouse)

  • Vibratome

  • Dissection tools

  • Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Recovery chamber with aCSF at 32-34°C.

Protocol:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Mount the brain on the vibratome stage.

  • Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex).

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of M1 receptor agonists on neuronal excitability.

Materials:

  • Prepared brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-6 MΩ)

  • Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

  • Perfusion system with oxygenated aCSF.

  • M1 receptor agonists (this compound, Xanomeline, Cevimeline).

Protocol:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

  • Visualize neurons in the desired brain region using the microscope.

  • Approach a neuron with a glass micropipette filled with intracellular solution and establish a giga-ohm seal.

  • Rupture the cell membrane to obtain the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials and assess neuronal excitability (e.g., firing frequency, input resistance, action potential threshold).

  • Establish a stable baseline recording for at least 5-10 minutes.

  • Bath-apply the M1 receptor agonist at the desired concentration and record the changes in neuronal excitability.

  • Wash out the drug to observe recovery.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the activation of the Gq-coupled M1 receptor by quantifying the accumulation of inositol phosphates.

Materials:

  • Brain tissue (e.g., cortex, hippocampus)

  • [³H]-myo-inositol

  • LiCl

  • M1 receptor agonists

  • Dowex AG1-X8 resin

  • Scintillation counter

Protocol:

  • Slice brain tissue (350 µm) and pre-incubate in Krebs-bicarbonate buffer containing [³H]-myo-inositol for 2 hours to label the phosphoinositide pools.

  • Wash the slices and incubate with buffer containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add the M1 receptor agonist at various concentrations and incubate for 60 minutes.

  • Stop the reaction by adding perchloric acid.

  • Neutralize the samples and apply them to columns containing Dowex AG1-X8 resin.

  • Elute the total [³H]-inositol phosphates with formic acid.

  • Quantify the radioactivity using a scintillation counter.

Visualizing M1 Receptor Signaling and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the M1 receptor signaling pathway and the general experimental workflow for validating agonist engagement in brain slices.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability Leads to PKC->Neuronal_Excitability Contributes to Agonist This compound (M1 Agonist) Agonist->M1R Binds to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison Animal Rodent Model Brain_Dissection Brain Dissection Animal->Brain_Dissection Slice_Preparation Acute Brain Slice Preparation (300-400 µm) Brain_Dissection->Slice_Preparation Recovery Slice Recovery (aCSF, 32-34°C) Slice_Preparation->Recovery Electrophysiology Whole-Cell Patch-Clamp Recovery->Electrophysiology IP_Assay Inositol Phosphate Accumulation Assay Recovery->IP_Assay Data_Acquisition Data Acquisition Electrophysiology->Data_Acquisition IP_Assay->Data_Acquisition Analysis Quantitative Analysis (Potency, Efficacy) Data_Acquisition->Analysis Comparison Compare Alvameline vs. Alternatives Analysis->Comparison

Caption: Experimental Workflow for M1 Agonist Validation.

Discussion and Conclusion

The available data suggests that while this compound is classified as a partial M1 agonist, its engagement with the M1 receptor's primary downstream signaling pathway, phosphoinositide hydrolysis, appears to be weak or absent in vivo. This contrasts with Xanomeline, which demonstrates robust activation of this pathway.

For researchers aiming to validate M1 receptor engagement in brain slices, electrophysiology and second messenger assays are indispensable tools. While there is a lack of published data on the electrophysiological effects of this compound in brain slices, the provided protocols for Xanomeline and Cevimeline can be readily adapted to test Alvameline. Such studies would be crucial to directly compare its effects on neuronal excitability with other M1 agonists.

Comparative Efficacy of Alvameline Maleate and Other M1 Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of Alvameline Maleate and other M1 muscarinic agonists, designed for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer an objective overview of the performance of these compounds, focusing on their binding affinities, functional potencies, and signaling pathways.

Introduction to M1 Muscarinic Agonists

Muscarinic M1 acetylcholine receptors are G-protein coupled receptors predominantly expressed in the central nervous system and are key modulators of cognitive processes such as learning and memory. Agonism at the M1 receptor is a promising therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This has led to the development of numerous M1-selective and M1-preferring agonists, including this compound, Xanomeline, Cevimeline, Sabcomeline, and Talsaclidine. This guide provides a comparative analysis of their in vitro pharmacological properties.

Quantitative Comparison of M1 Muscarinic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of this compound and other selected M1 muscarinic agonists. The data is compiled from various in vitro studies. It is important to note that direct comparative studies for all compounds under identical experimental conditions are limited, and thus values should be interpreted with consideration of the different assay systems used.

Table 1: Comparative Binding Affinities of M1 Muscarinic Agonists

CompoundReceptor SubtypeRadioligandCell Line/TissueKi (nM)pKiReference
This compound M1Data Not AvailableData Not AvailableData Not AvailableData Not Available
XanomelineHuman M1[³H]N-methylscopolamineCHO cells~296[1]
SabcomelineHuman M1[³H]N-methylscopolamineCHO cells-8.0[2]
CevimelineHuman M1Data Not AvailableData Not Available
TalsaclidineHuman M1Data Not AvailableData Not Available

Note: A comprehensive search for the Ki value of this compound at the M1 receptor did not yield specific quantitative data.

Table 2: Comparative Functional Potency of M1 Muscarinic Agonists

CompoundAssay TypeReceptor SubtypeCell LineEC50 (nM)pEC50Emax (% of Carbachol)Reference
This compound Data Not AvailableM1Data Not AvailableData Not Available
XanomelinePhosphoinositide HydrolysisHuman M1CHO cellsData Not Available100%[3]
SabcomelineMicrophysiometryHuman M1CHO cellsData Not Available7.955%[4][5]
CevimelineCalcium MobilizationHuman M123
TalsaclidinePhosphoinositide HydrolysisGuinea Pig CortexData Not Available27.8%

Note: Quantitative functional data for this compound as an M1 agonist remains elusive in the public domain. The available data indicates it is a partial M1 agonist.

M1 Muscarinic Agonist Signaling Pathways

Activation of the M1 muscarinic receptor primarily initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Some M1 agonists may also exhibit biased agonism, preferentially activating certain downstream signaling pathways over others, or coupling to other G-proteins such as Gs or Gi1/2.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Agonist M1 Agonist (e.g., Alvameline) M1R M1 Receptor M1_Agonist->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Radioligand_Binding_Workflow A CHO cells expressing M1 receptor B Membrane Preparation A->B C Incubate membranes with [³H]N-methylscopolamine and test compound B->C D Filter to separate bound and free radioligand C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

References

Alvameline Maleate Target Validation: A Comparative Guide for M1 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alvameline Maleate and alternative compounds targeting the M1 muscarinic acetylcholine receptor (M1-mAChR), with a focus on target validation studies utilizing knockout mouse models. The M1-mAChR is a critical G protein-coupled receptor in the central nervous system, playing a pivotal role in cognitive processes such as learning and memory. Its dysfunction has been implicated in Alzheimer's disease and other cognitive disorders, making it a key target for therapeutic intervention.

This compound: An M1 Partial Agonist with a Complex Profile

Alvameline (also known as Lu 25-109) is a partial agonist at the M1-mAChR and also exhibits antagonist activity at M2 and M3 receptors. While preclinical studies have suggested potential cognitive-enhancing effects, clinical trials in Alzheimer's disease patients did not demonstrate significant cognitive or behavioral improvements. This outcome may be attributable to its mixed pharmacology, where antagonism of M2/M3 receptors could counteract the benefits of M1 agonism.

Critically, to date, no publicly available studies have directly validated the cognitive-enhancing effects of this compound in M1-mAChR knockout (KO) mice. Such studies are the gold standard for confirming that a drug's mechanism of action is dependent on its intended target. The absence of this data represents a significant gap in the validation of this compound's therapeutic targeting.

The Gold Standard: Validating M1-mAChR as a Cognitive Target with Knockout Models

Independent of specific drug studies, extensive research using M1-mAChR knockout mice has unequivocally validated this receptor as a crucial component of cognitive function. These studies consistently demonstrate that mice lacking the M1 receptor (M1-KO) exhibit a range of deficits, including:

  • Impaired learning and memory: M1-KO mice show significant deficits in spatial learning and memory tasks such as the Morris water maze and contextual fear conditioning.

  • Hyperactivity: These mice often display increased locomotor activity, suggesting a role for the M1 receptor in regulating motor control and arousal.

  • Altered synaptic plasticity: The cellular basis of learning and memory, long-term potentiation (LTP), is often impaired in the hippocampus of M1-KO mice.

These findings from knockout models provide a strong biological rationale for the development of M1-mAChR agonists for the treatment of cognitive impairments.

Comparative Analysis of M1-Targeting Compounds in Knockout Models

Several other compounds targeting the M1-mAChR have been evaluated in knockout mouse models, providing a clearer picture of their on-target effects. This section compares this compound with key alternatives.

Compound ClassCompound ExampleMechanism of ActionKey Findings in M1 Knockout Mice
Partial Agonist This compound Partial M1 agonist, M2/M3 antagonistNo direct validation studies in M1-KO mice are publicly available.
M1/M4-Preferring Agonist Xanomeline Agonist with preference for M1 and M4 receptorsAttenuation of amphetamine-induced hyperactivity is significantly reduced in M1-KO mice, confirming on-target central activity.
M1-Preferring Agonist Cevimeline Agonist with higher affinity for M1 over other muscarinic subtypesWhile direct behavioral studies in M1-KO mice are limited, its pro-cognitive effects in other rodent models are well-documented.
Positive Allosteric Modulator (PAM) BQCA (Benzylquinolone Carboxylic Acid) Enhances the effect of acetylcholine at the M1 receptor without direct agonismElectrophysiological effects (e.g., increased excitatory postsynaptic currents) are completely absent in brain slices from M1-KO mice, providing definitive target engagement validation.[1][2][3]

Experimental Data Summary

The following table summarizes quantitative data from studies utilizing M1 knockout mice to validate the target of M1-selective compounds. The lack of available data for this compound is noted.

CompoundAnimal ModelAssayWild-Type ResponseM1 Knockout ResponseReference
This compound M1-KO Mice-Data not availableData not available-
Xanomeline M1-KO MiceAmphetamine-Induced HyperactivitySignificant attenuation of hyperactivityAttenuation of hyperactivity is significantly reducedWoolley et al., 2009
BQCA M1-KO MiceElectrophysiology (sEPSC frequency in mPFC)Robust increase in spontaneous Excitatory Postsynaptic Current frequencyNo effect on sEPSC frequencyShirey et al., 2009[1]

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1-mAChR is a Gq-coupled receptor. Upon binding of an agonist like Alvameline, it activates a canonical signaling cascade that is crucial for neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates Acetylcholine Acetylcholine / Alvameline Acetylcholine->M1_Receptor Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Neuronal_Excitation Neuronal Excitation & Synaptic Plasticity Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: M1 muscarinic receptor signaling cascade.

Experimental Workflow for Target Validation Using Knockout Mice

The following diagram illustrates a typical workflow for validating a drug's target using knockout animal models in cognitive research.

Knockout_Validation_Workflow cluster_cohorts Animal Cohorts WT_Mice Wild-Type (WT) Mice Drug_Admin Administer Test Compound (e.g., this compound) WT_Mice->Drug_Admin KO_Mice M1-KO Mice KO_Mice->Drug_Admin Behavioral_Assay Behavioral Assays (e.g., Morris Water Maze, Novel Object Recognition) Drug_Admin->Behavioral_Assay Electrophysiology Ex vivo Electrophysiology (e.g., Hippocampal Slices) Drug_Admin->Electrophysiology Biochemical_Assay Biochemical Assays (e.g., Receptor Binding) Drug_Admin->Biochemical_Assay Data_Analysis Comparative Data Analysis Behavioral_Assay->Data_Analysis Electrophysiology->Data_Analysis Biochemical_Assay->Data_Analysis Target_Validation Target Validated Data_Analysis->Target_Validation Effect observed in WT, absent or reduced in KO Target_Not_Validated Target Not Validated / Off-Target Effects Data_Analysis->Target_Not_Validated Effect observed in both WT and KO

Caption: Workflow for M1 target validation.

Experimental Protocols

Morris Water Maze

Objective: To assess spatial learning and memory.

Apparatus: A large circular pool (120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase: Mice are placed in the pool from different starting locations and must find the hidden platform. Each mouse undergoes several trials per day for 5-7 days. The time to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Data Analysis: A significant reduction in escape latency across acquisition trials and a preference for the target quadrant in the probe trial indicate successful spatial learning.

Novel Object Recognition Test

Objective: To assess recognition memory.

Apparatus: An open-field arena. Two different sets of objects are used.

Procedure:

  • Habituation: The mouse is allowed to freely explore the empty arena for 5-10 minutes.

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 10 minutes).

  • Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity of a compound to specific receptor subtypes.

Materials:

  • Cell membranes expressing the M1-mAChR (and other muscarinic subtypes for selectivity profiling).

  • A radiolabeled ligand that binds to the receptor (e.g., [³H]-N-methylscopolamine).

  • The test compound (e.g., this compound) at various concentrations.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Filtration: The mixture is rapidly filtered to separate the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Conclusion

The M1 muscarinic acetylcholine receptor is a well-validated target for the enhancement of cognitive function. Knockout mouse models have been instrumental in establishing this role and are a critical tool for validating the on-target effects of novel therapeutic compounds. While this compound was developed as an M1 agonist, the lack of direct validation in M1 knockout mice leaves a critical question regarding its precise in vivo mechanism of action for cognitive enhancement unanswered. In contrast, compounds like the M1/M4-preferring agonist Xanomeline and M1-selective Positive Allosteric Modulators such as BQCA have been studied in M1 knockout models, providing strong evidence of their target engagement. For future drug development programs targeting the M1 receptor, the use of knockout models for early-stage validation is highly recommended to ensure on-target activity and to better predict clinical efficacy.

References

Alvameline Maleate: A Comparative Guide to its M1 Receptor Partial Agonist Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alvameline Maleate's partial agonist activity at the M1 muscarinic acetylcholine receptor. While clinical and in vivo data for Alvameline are available, this guide focuses on the preclinical, in vitro pharmacological profile, comparing it with other known M1 receptor partial agonists. Due to the limited availability of specific public domain quantitative in vitro functional data for this compound, this guide will leverage descriptive information from available literature and provide quantitative comparisons for other well-characterized M1 partial agonists.

Introduction to M1 Receptor Partial Agonism

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease.[1] Partial agonists at the M1 receptor offer a promising therapeutic strategy by selectively activating these receptors to a degree that can enhance cognitive function without causing the overstimulation and subsequent adverse effects associated with full agonists. This compound (also known as Lu 25-109) has been identified as a functionally selective partial M1 agonist with antagonist properties at M2/M3 receptors.[2] This profile suggests a potential for targeted therapeutic effects with a reduced side-effect profile.

Comparative Analysis of M1 Partial Agonists

To understand the partial agonist profile of this compound, it is essential to compare its characteristics with other tool compounds and clinically investigated M1 partial agonists. This section presents available data for a selection of these compounds.

Data Presentation

The following table summarizes the in vitro pharmacological data for several M1 receptor partial agonists. This data is typically generated using radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (EC50) and efficacy (Emax).

CompoundBinding Affinity (Ki) at M1 Receptor (nM)Functional Potency (EC50) at M1 Receptor (nM)Efficacy (Emax %) at M1 Receptor (relative to full agonist)Assay TypeReference
This compound (Lu 25-109) Data not publicly availableDescribed as a partial agonistData not publicly availableIn vitro functional assays[2]
Xanomeline ~10~100Partial AgonistPhosphoinositide turnover[3]
TBPB ~1828982% (of Carbachol)Calcium mobilization[3]
VU0364572 Data not publicly available110Partial AgonistCalcium mobilization
LSN3172176 1.5 (Kd)2.4 - 7.043% - 73%GTPγS binding

Note: The lack of precise, publicly available in vitro quantitative data for this compound's M1 partial agonism is a notable limitation. The characterization as a "partial M1 agonist" is based on descriptive statements in the literature.

Experimental Protocols

The characterization of an M1 receptor partial agonist involves a series of in vitro experiments to determine its binding affinity and functional activity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the affinity of a test compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells).

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled M1 antagonist (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine) and varying concentrations of the test compound (e.g., this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays for M1 Receptor Partial Agonism

Functional assays are crucial to determine the potency (EC50) and efficacy (Emax) of a compound, confirming its partial agonist profile.

This assay measures the activation of G-proteins coupled to the M1 receptor upon agonist binding.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the M1 receptor are used.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • G-protein Activation: Agonist binding to the M1 receptor stimulates the exchange of GDP for [35S]GTPγS on the α-subunit of the Gq/11 protein.

  • Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist like carbachol or acetylcholine.

This assay measures the downstream signaling of M1 receptor activation, specifically the production of inositol phosphates.

Methodology:

  • Cell Culture and Labeling: Cells expressing the M1 receptor are cultured and pre-labeled with [3H]-myo-inositol.

  • Stimulation: The cells are then stimulated with varying concentrations of the test compound.

  • Extraction: The reaction is stopped, and the generated [3H]-inositol phosphates are extracted.

  • Quantification: The amount of [3H]-inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for characterizing a partial agonist.

M1_Signaling_Pathway cluster_membrane Cell Membrane Alvameline Alvameline M1_Receptor M1 Receptor Alvameline->M1_Receptor Binds (Partial Agonist) Gq_11 Gq/11 Protein M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Experimental_Workflow cluster_affinity Binding Affinity Determination cluster_function Functional Activity Characterization cluster_analysis Profile Confirmation Binding_Assay Radioligand Binding Assay (Displacement of [3H]-Antagonist) Ki_Value Calculate Ki Value (Affinity) Binding_Assay->Ki_Value Functional_Assay Functional Assays (e.g., GTPγS, PI Hydrolysis) Ki_Value->Functional_Assay EC50_Emax Determine EC50 (Potency) & Emax (Efficacy) Functional_Assay->EC50_Emax Compare_to_Full_Agonist Compare Emax to Full Agonist EC50_Emax->Compare_to_Full_Agonist Partial_Agonist_Profile Confirm Partial Agonist Profile Compare_to_Full_Agonist->Partial_Agonist_Profile

References

A Head-to-Head Comparison of Alvameline Maleate and Other Nootropics for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alvameline Maleate with other prominent nootropics, focusing on their performance in preclinical and clinical settings. The information is intended to support research and development efforts in the field of cognitive enhancement.

Executive Summary

Alvameline (Lu 25-109) is a partial M1 muscarinic receptor agonist and M2/M3 antagonist that was investigated for its potential cognitive-enhancing effects, particularly in the context of Alzheimer's disease. However, clinical trials have not demonstrated efficacy in improving cognitive function in this patient population. In contrast, other cholinergic nootropics, including the M1/M4 receptor agonist Xanomeline and the acetylcholine precursors Alpha-GPC and Citicoline, have shown some positive effects on cognition in various studies. This guide presents available quantitative data, experimental methodologies, and signaling pathways to facilitate a comprehensive comparison.

Data Presentation: Quantitative Comparison of Nootropic Efficacy

The following tables summarize the quantitative data from clinical and preclinical studies on the cognitive effects of this compound and other selected nootropics.

Table 1: Clinical Trial Data on Cognitive Performance

NootropicConditionCognitive TestDosageChange from Baseline/PlaceboStudy Reference(s)
This compound (Lu 25-109) Mild to Moderate Alzheimer's DiseaseADAS-Cog25, 50, or 100 mg tidNo significant difference from placebo. Trend for worsening at 100 mg tid.[1]
Xanomeline Mild to Moderate Alzheimer's DiseaseADAS-Cog75 mg t.i.d.Significant improvement vs. placebo (p ≤ 0.05) in completer analysis.[2][3][4]
Xanomeline Mild to Moderate Alzheimer's DiseaseCNTB Summary Score75 mg t.i.d.Significant improvement vs. placebo (p ≤ 0.05) in ITT analysis.[2]
Alpha-GPC Mild to Moderate DementiaADAS-Cog400 mg, 3x/day~6 point improvement vs. placebo.
Alpha-GPC + Donepezil Mild to Moderate Alzheimer's DiseaseADAS-Cog1200 mg/day-5.76 mean difference vs. Donepezil + placebo.
Alpha-GPC Mild to Moderate Alzheimer's DiseaseMMSE1200 mg/day3.50 mean difference vs. placebo/other drugs.
Citicoline Mild Vascular Cognitive ImpairmentMMSE1000 mg/dayStable scores vs. a 1.9 point decline in the control group over 9 months.
Citicoline Alzheimer's DiseaseMMSE1000 mg/dayHigher scores compared to the control group in which scores declined.

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower score indicates better cognition). CNTB: Computerized Neuropsychological Test Battery. MMSE: Mini-Mental State Examination (higher score indicates better cognition). tid: three times a day. ITT: Intent-to-treat.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are descriptions of key experimental protocols cited in this guide.

Clinical Assessment: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a widely used instrument in clinical trials for dementia to assess the severity of cognitive symptoms.

  • Objective: To measure cognitive dysfunction in areas of memory, language, and praxis.

  • Procedure: The scale consists of 11 tasks, including word recall, naming objects and fingers, following commands, constructional praxis, and orientation. The test is administered by a trained professional.

  • Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.

Preclinical Assessment: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay in rodents to evaluate learning and memory, particularly recognition memory.

  • Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Procedure:

    • Habituation: The animal is allowed to freely explore an empty open-field arena to acclimate to the environment.

    • Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

    • Test Phase (Trial 2): After a defined interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway of M1 Muscarinic Receptor Agonists

Alvameline and Xanomeline exert their effects primarily through the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq protein signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->CellularResponse Phosphorylates targets leading to Ca Ca²⁺ Ca->PKC Activates Ca->CellularResponse Modulates ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens channel ER_Ca->Ca Release ACh Acetylcholine / M1 Agonist (e.g., Alvameline) ACh->M1R Binds to Gq->PLC Activates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Novel Object Recognition (NOR) Test

The following diagram illustrates the typical workflow for conducting the Novel Object Recognition test to assess the impact of a nootropic compound on recognition memory.

NOR_Workflow cluster_setup Setup cluster_trial1 Trial 1: Familiarization cluster_delay Retention Interval cluster_trial2 Trial 2: Test cluster_analysis Data Analysis Habituation Habituation Phase (Animal explores empty arena) Dosing Administer Nootropic or Vehicle Habituation->Dosing Familiarization Familiarization (Two identical objects) Dosing->Familiarization Record1 Record exploration time Familiarization->Record1 Delay Delay Period (e.g., 1-24 hours) Record1->Delay Test Test Phase (One familiar, one novel object) Delay->Test Record2 Record exploration time Test->Record2 Analysis Calculate Discrimination Index Record2->Analysis Comparison Compare Nootropic vs. Vehicle groups Analysis->Comparison

Caption: Experimental Workflow for the Novel Object Recognition Test.

References

Safety Operating Guide

Proper Disposal Procedures for Alvameline Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of investigational compounds like Alvameline Maleate is a critical component of laboratory safety and environmental protection. Adherence to established protocols ensures compliance with regulations and minimizes risks to personnel and the ecosystem. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research and development setting.

Core Principles of Investigational Drug Disposal

As an investigational drug, this compound should be managed in accordance with federal and state regulations for pharmaceutical waste. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3][4] Many states have their own, sometimes more stringent, regulations.[1]

The general approach involves treating investigational compounds as potentially hazardous waste unless determined otherwise by a qualified professional, such as an institution's Environmental Health and Safety (EHS) department.

**Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound, from initial handling to final destruction.

  • Personnel Training: All laboratory personnel handling this compound waste must be current on institutional chemical waste management training. Training should be renewed annually and cover topics such as waste segregation, handling, and emergency procedures.

  • Waste Characterization: Contact your institution's EHS office to determine if this compound is classified as a hazardous waste under RCRA. In the absence of a specific determination, it is prudent to manage it as hazardous waste.

  • Container Selection and Labeling:

    • Select a compatible container for the waste based on its physical state (solid or liquid). Glass or plastic containers are commonly used. Original containers such as vials or syringes do not need to be emptied and can be disposed of "as is."

    • Obtain official HAZARDOUS WASTE labels from your EHS department. No other labels are acceptable.

    • Complete the label with the following information:

      • Principal Investigator's (PI) name.

      • Building and room number where the waste is stored.

      • Contact phone number for the research team.

      • The full chemical name: "this compound." Avoid abbreviations.

      • Concentration or percentage of the active ingredient.

  • Waste Accumulation and Storage:

    • Store all properly labeled containers in a designated Satellite Accumulation Area (SAA).

    • The SAA must be registered with the EHS office and should be a secure, designated space, such as a locked cabinet or a secondary containment tub.

    • The research team must conduct and document weekly inspections of the containers in the SAA.

  • Arranging for Disposal:

    • To initiate the disposal process, submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.

    • The EHS office will arrange for the pickup of the waste by an environmental professional.

  • Final Disposition:

    • The waste will be transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).

    • The standard and recommended method for the destruction of pharmaceutical waste is incineration at a licensed facility.

    • A certificate of destruction will be provided and should be retained for a minimum of three years.

Quantitative Data for Waste Management

While specific quantitative data for this compound disposal is not publicly available, the following table outlines the key quantitative and qualitative information that should be meticulously recorded for all investigational drug waste streams.

Data PointDescriptionExample Entry
Chemical Name The full, unabbreviated name of the compound.This compound
CAS Registry Number The unique identifier for the chemical substance.219581-36-9
Physical State Whether the waste is solid, liquid, or a combination.Solid (powder), Liquid (in solution)
Total Quantity The total mass or volume of the waste material.50 grams, 250 mL
Concentration The concentration of this compound in the waste, if in solution.10 mg/mL in saline
Container Type The material and size of the waste container.500 mL glass bottle, 5-gallon plastic pail
Accumulation Start Date The date when the first waste was added to the container.2025-11-28
Disposal Request Date The date the request for disposal was submitted to EHS.2025-12-15
Manifest Tracking Number The tracking number from the hazardous waste manifest provided by the disposal vendor.001234567XYZ
Certificate of Destruction Confirmation that the waste has been destroyed, including the date and method.Received and filed; Incineration on 2026-01-10
Experimental Protocols

The disposal of this compound does not typically involve experimental protocols for neutralization or deactivation in a standard laboratory setting. The primary and accepted "protocol" is the segregation, proper labeling, and professional disposal through a licensed hazardous waste management vendor, culminating in incineration.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

start Start: this compound Waste Generated characterize Characterize Waste (Consult EHS - Assume Hazardous) start->characterize containerize Select Compatible Container characterize->containerize label Affix Hazardous Waste Label (Complete All Fields) containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store inspect Conduct & Document Weekly Inspections store->inspect request Submit Waste Disposal Request to EHS inspect->request When container is full or project is complete pickup EHS Arranges for Professional Pickup request->pickup transport Transport to Permitted Facility pickup->transport dispose Incineration at Licensed Facility transport->dispose document Receive & File Certificate of Destruction dispose->document end End: Disposal Complete document->end

Caption: Workflow for the disposal of this compound.

waste This compound Waste is_hazardous Is it classified as RCRA hazardous waste? waste->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol: - Label Container - Store in SAA - EHS Pickup for Incineration is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Institutional Protocol for Non-Hazardous Pharmaceutical Waste (Often still incineration) is_hazardous->non_hazardous_disposal No consult_ehs Consult EHS for determination. In absence of data, assume YES. is_hazardous->consult_ehs

Caption: Decision pathway for this compound waste classification.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.